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  • Product: LUF5771
  • CAS: 1141802-49-4

Core Science & Biosynthesis

Foundational

The Allosteric Mechanism of LUF5771: A Technical Guide to its Interaction with the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the mechanism of action of LUF5771, a novel small molecule modulator of the Luteinizing Hormone (LH...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of LUF5771, a novel small molecule modulator of the Luteinizing Hormone (LH) receptor. LUF5771 is characterized as a potent allosteric inhibitor with partial agonist activity, offering a unique pharmacological profile for potential therapeutic applications. This document details the binding characteristics, functional effects, and the underlying signaling pathways affected by LUF5771, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Allosteric Modulation of the LH Receptor

LUF5771 functions as a negative allosteric modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR) pivotal for reproductive function.[1] Unlike orthosteric ligands such as LH and human chorionic gonadotropin (hCG) that bind to the large extracellular domain, LUF5771 is believed to bind to a distinct allosteric site within the seven-transmembrane domain of the receptor.[1] This allosteric interaction does not directly compete with the binding of the endogenous hormone but rather modulates the receptor's conformation and signaling capacity.

The primary consequence of LUF5771 binding is the inhibition of the effects of other ligands, including the endogenous hormone recLH and the synthetic allosteric agonist Org 43553.[1] This inhibition is concentration-dependent.[1] A key characteristic of its allosteric nature is its ability to significantly increase the dissociation rate of other bound ligands, a hallmark of negative allosteric modulation.[1]

Intriguingly, LUF5771 also exhibits partial agonist activity. In the absence of other ligands, it can partially activate the LH receptor, albeit with low efficacy compared to the full endogenous agonist.

Quantitative Pharmacological Profile

The interaction of LUF5771 with the human LH receptor has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for LUF5771.

Table 1: Binding Affinity of LUF5771

ParameterValueCell LineRadioligandReference
IC502.3 µMCHO-K1[3H]Org 43553

Table 2: Functional Activity of LUF5771

ParameterValueAssayCell LineReference
EC50 (Partial Agonism)1.6 µMcAMP-mediated luciferase productionCHO-K1
Maximal Activation (at 10 µM)31 ± 4% of full agonist responsecAMP accumulationNot specified

Signaling Pathways Modulated by LUF5771

The LH receptor primarily signals through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). LUF5771, through its allosteric modulation, influences this canonical pathway.

As a negative allosteric modulator, LUF5771 attenuates the cAMP response induced by orthosteric agonists like LH. As a partial agonist, it can weakly stimulate this pathway on its own.

LUF5771_Signaling_Pathway cluster_membrane Cell Membrane LHR LH Receptor G_protein Gs Protein LHR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates LUF5771 LUF5771 LUF5771->LHR Allosteric Inhibition & Partial Agonism LH LH (Agonist) LH->LHR Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Figure 1. LUF5771's modulation of the LH receptor signaling pathway.

Experimental Protocols

The characterization of LUF5771's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive Binding)

This assay is performed to determine the binding affinity (IC50) of LUF5771 for the LH receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow start Start: Prepare CHO-K1 cells expressing human LH receptor prepare_membranes Prepare cell membranes by homogenization and centrifugation start->prepare_membranes incubate Incubate membranes with a fixed concentration of [3H]Org 43553 and varying concentrations of LUF5771 prepare_membranes->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure radioactivity of the filter-bound complex using liquid scintillation counting separate->measure analyze Analyze data to determine the IC50 value of LUF5771 measure->analyze end_node End: IC50 value determined analyze->end_node

Figure 2. Workflow for the radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor are cultured to confluence. The cells are harvested, and crude membranes are prepared by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand [3H]Org 43553 and a range of concentrations of the unlabeled competitor, LUF5771. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the LUF5771 concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of LUF5771 that inhibits 50% of the specific binding of the radioligand.

Functional Assay (cAMP Production)

This assay measures the ability of LUF5771 to act as a partial agonist by quantifying its effect on intracellular cAMP levels.

Experimental Workflow:

cAMP_Assay_Workflow start Start: Seed CHO-K1 cells expressing human LH receptor treat_cells Treat cells with varying concentrations of LUF5771 in the presence of a phosphodiesterase inhibitor start->treat_cells incubate Incubate for a defined period to allow for cAMP accumulation treat_cells->incubate lyse_cells Lyse the cells to release intracellular cAMP incubate->lyse_cells measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase reporter gene assay lyse_cells->measure_cAMP analyze Analyze data to determine the EC50 value and maximal response measure_cAMP->analyze end_node End: EC50 and Emax determined analyze->end_node

Figure 3. Workflow for the cAMP functional assay.

Detailed Methodology:

  • Cell Culture: CHO-K1 cells expressing the human LH receptor are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of LUF5771.

  • Incubation: The cells are incubated for a specific time at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase reporter gene assay linked to a cAMP response element (CRE).

  • Data Analysis: The measured cAMP levels are plotted against the logarithm of the LUF5771 concentration. A non-linear regression analysis is used to fit a dose-response curve and determine the EC50 (the concentration of LUF5771 that produces 50% of its maximal effect) and the Emax (the maximum response observed).

Conclusion

LUF5771 represents a significant tool for studying the allosteric modulation of the LH receptor. Its dual activity as a negative allosteric modulator and a partial agonist provides a complex and intriguing pharmacological profile. The quantitative data and experimental protocols outlined in this guide offer a comprehensive understanding of its mechanism of action, providing a solid foundation for further research and potential drug development efforts targeting the LH receptor. The unique properties of LUF5771 may pave the way for novel therapeutic strategies in reproductive medicine and other pathologies involving LH receptor signaling.

References

Exploratory

The Discovery and Synthesis of LUF5771: A Novel Allosteric Inhibitor of the Luteinizing Hormone Receptor

A Technical Whitepaper for Researchers and Drug Development Professionals Published: November 25, 2025 This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterizati...

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Published: November 25, 2025

This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of LUF5771, a first-in-class low molecular weight allosteric inhibitor of the Luteinizing Hormone (LH) receptor. LUF5771 represents a significant development in the modulation of the LH receptor, offering a novel tool for research into reproductive health and related pathologies. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.

Introduction

The Luteinizing Hormone (LH) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in reproductive physiology. Its activation by LH and human chorionic gonadotropin (hCG) is essential for ovulation, steroidogenesis, and the maintenance of pregnancy. The development of small molecule modulators of the LH receptor has been a long-standing goal in medicinal chemistry, offering the potential for novel therapeutics for infertility, contraception, and hormone-dependent cancers.

LUF5771 emerged from a screening campaign aimed at identifying novel, non-peptide ligands for the LH receptor. It is a substituted terphenyl compound that acts as a negative allosteric modulator, inhibiting the binding and function of both the endogenous ligand LH and synthetic allosteric agonists.

Discovery of LUF5771

The discovery of LUF5771 was reported by Heitman et al. in the Journal of Medicinal Chemistry in 2009. The research team utilized a radioligand binding assay with [³H]Org 43553, a known low molecular weight allosteric agonist of the LH receptor, to screen for new chemical entities that could modulate receptor activity.

The initial screening identified a terphenyl derivative that inhibited the binding of [³H]Org 43553. This led to a focused synthesis effort to create a series of terphenyl analogs to explore the structure-activity relationship. Compound 24 in this series, later designated LUF5771, was identified as the most potent allosteric inhibitor.

Synthesis of LUF5771

The synthesis of LUF5771 follows a multi-step synthetic route. The following is a detailed protocol based on the general synthetic schemes reported for similar terphenyl compounds.

Experimental Protocol: Synthesis of LUF5771

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

  • To a solution of 4-methoxyaniline in a suitable solvent such as dichloromethane, add chloroacetyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(4-methoxyphenyl)acetamide.

Step 2: General Suzuki Coupling for Terphenyl Core Synthesis

A representative general procedure for the construction of the terphenyl backbone is as follows:

  • Combine a di-substituted boronic acid or ester with a di-halogenated central aromatic ring in a suitable solvent system (e.g., toluene, ethanol, and water).

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the terphenyl core structure.

Step 3: Final Assembly of LUF5771

The final step involves the alkylation of a phenolic precursor with the previously synthesized acetamide derivative. A general procedure is provided below:

  • To a solution of the terphenyl phenol in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.

  • Add 2-chloro-N-(4-methoxyphenyl)acetamide to the reaction mixture.

  • Heat the mixture at a suitable temperature (e.g., 80-100 °C) for 6-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, 2-methoxy-N-(4-((4-methoxy-[1,1':4',1"-terphenyl]-4"-yl)methoxy)phenyl)acetamide (LUF5771), by column chromatography or recrystallization.

Pharmacological Characterization

LUF5771 was characterized through a series of in vitro assays to determine its mechanism of action and potency as an LH receptor inhibitor.

Radioligand Binding Assays

Experimental Protocol: [³H]Org 43553 Dissociation Assay

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human LH receptor are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes.

  • Incubation: Incubate the cell membranes with the radioligand [³H]Org 43553 at a concentration near its Kd value (e.g., 2.4 nM) in an assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 2 mM MgCl₂ and 0.1% BSA) at 30°C for 60 minutes to reach equilibrium.[1]

  • Dissociation Initiation: Initiate the dissociation of the radioligand by adding a high concentration of a competing ligand or by dilution.

  • Treatment with LUF5771: In parallel experiments, add varying concentrations of LUF5771 at the start of the dissociation phase.

  • Separation of Bound and Free Ligand: At various time points, separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of radioactivity remaining on the filters using liquid scintillation counting.

  • Data Analysis: Determine the dissociation rate constant (koff) in the presence and absence of LUF5771.

Quantitative Data: Effect of LUF5771 on [³H]Org 43553 Dissociation

CompoundConcentration (µM)Dissociation Rate Fold Increase
LUF5771103.3

Table 1: LUF5771 significantly accelerates the dissociation of the allosteric agonist [³H]Org 43553 from the LH receptor.

Functional Assays

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

  • Cell Culture and Transfection: Culture CHO cells stably expressing the human LH receptor and a cAMP response element (CRE) coupled to a luciferase reporter gene.

  • Agonist Stimulation: Treat the cells with a known LH receptor agonist, such as Org 43553 or recombinant human LH (recLH), at various concentrations to generate a dose-response curve.

  • Co-treatment with LUF5771: In parallel experiments, co-incubate the cells with the agonist and varying concentrations of LUF5771.

  • Luciferase Activity Measurement: After an appropriate incubation period (e.g., 4-6 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the EC₅₀ values of the agonist in the presence and absence of LUF5771. Calculate the potency ratio to quantify the inhibitory effect of LUF5771.

Quantitative Data: Functional Inhibition by LUF5771

AgonistLUF5771 ConcentrationPotency Fold Shift (Rightward)
Org 43553Present2 - 3
recLHPresent2 - 3

Table 2: LUF5771 causes a 2- to 3-fold rightward shift in the dose-response curves of both the allosteric agonist Org 43553 and the endogenous ligand recLH, indicating non-competitive antagonism.

Mechanism of Action and Signaling Pathway

LUF5771 acts as a negative allosteric modulator of the LH receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for LH/hCG and the allosteric binding site for agonists like Org 43553. By binding to its allosteric site, LUF5771 induces a conformational change in the receptor that reduces the affinity and/or efficacy of both orthosteric and allosteric agonists.

The LH receptor primarily signals through the Gs/cAMP pathway. The inhibitory effect of LUF5771 on agonist-induced signaling can be visualized as follows:

LH_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH LH/hCG LHR LH Receptor LH->LHR Orthosteric Binding Org43553 Org 43553 Org43553->LHR Allosteric Agonist Binding LUF5771 LUF5771 LUF5771->LHR Allosteric Inhibitor Binding Gs Gs Protein LUF5771->Gs Inhibition of Activation LHR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Activation

Caption: LUF5771 allosterically inhibits LH receptor signaling.

The diagram illustrates that both LH/hCG and allosteric agonists like Org 43553 bind to the LH receptor to activate the intracellular Gs protein signaling cascade, leading to gene transcription. LUF5771 binds to a separate allosteric site, which in turn inhibits the activation of the Gs protein, thereby blocking the downstream signaling pathway.

Experimental Workflow

The general workflow for the discovery and characterization of LUF5771 is outlined below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_synthesis Medicinal Chemistry cluster_characterization Pharmacological Characterization Screening High-Throughput Screening ([³H]Org 43553 Binding Assay) HitID Hit Identification (Terphenyl Scaffold) Screening->HitID SAR Structure-Activity Relationship (Analog Synthesis) HitID->SAR LUF5771_Synth Synthesis of LUF5771 (Compound 24) SAR->LUF5771_Synth BindingAssay Binding Assays (Dissociation Kinetics) LUF5771_Synth->BindingAssay FunctionalAssay Functional Assays (CRE-Luciferase) LUF5771_Synth->FunctionalAssay MoA Mechanism of Action Determination (Allosteric Inhibition) BindingAssay->MoA FunctionalAssay->MoA

Caption: Workflow for LUF5771 discovery and characterization.

This workflow highlights the key stages, from the initial screening that identified the terphenyl scaffold to the synthesis of LUF5771 and its subsequent detailed pharmacological evaluation to elucidate its mechanism of action as an allosteric inhibitor.

Conclusion

LUF5771 is a pioneering low molecular weight allosteric inhibitor of the luteinizing hormone receptor. Its discovery has provided a valuable chemical tool for probing the complex mechanisms of LH receptor function and has opened new avenues for the development of novel therapeutics targeting the reproductive system. The detailed synthetic and pharmacological data presented in this whitepaper offer a comprehensive resource for researchers and drug developers working in this field.

References

Foundational

LUF5771: A Comprehensive Technical Guide to a Novel Allosteric Modulator of the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals Abstract LUF5771 is a potent, small molecule allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor, a key player in reproductive phys...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5771 is a potent, small molecule allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor, a key player in reproductive physiology. This document provides a detailed technical overview of LUF5771, including its physicochemical properties, mechanism of action, and its impact on key signaling pathways. Experimental protocols for studying the interaction of LUF5771 with the luteinizing hormone receptor are provided to facilitate further research and development in the field of reproductive health and related endocrine disorders.

Physicochemical Properties of LUF5771

LUF5771 is a terphenyl derivative with the following key identifiers and properties:

PropertyValueCitation
CAS Number 1141802-49-4
Molecular Weight 357.44 g/mol [1]
Molecular Formula C₂₄H₂₃NO₂[1]
Appearance White to off-white solid[1]

Mechanism of Action

LUF5771 functions as a negative allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR). Unlike orthosteric ligands that bind to the primary hormone-binding site, LUF5771 binds to an allosteric site within the seven-transmembrane domain of the receptor.[2][3] This interaction induces a conformational change in the receptor that inhibits the binding and/or signaling of the endogenous ligand, luteinizing hormone (LH), and other orthosteric agonists like human chorionic gonadotropin (hCG).

Interestingly, at higher concentrations (e.g., 10 μM), LUF5771 has been observed to act as a partial agonist, capable of weakly activating the LH receptor in the absence of an orthosteric agonist. This dual activity as both an inhibitor and a partial agonist makes LUF5771 a valuable tool for dissecting the complex signaling mechanisms of the LHCGR.

The proposed mechanism of action for LUF5771's allosteric inhibition is depicted in the following workflow:

LUF5771_Mechanism cluster_receptor LHCGR cluster_ligands Ligands cluster_action Action LHR LH Receptor OrthoSite Orthosteric Site Inhibition Inhibition of LH Binding & Signaling OrthoSite->Inhibition Prevents AlloSite Allosteric Site AlloSite->OrthoSite Induces conformational change LH Luteinizing Hormone (LH) LH->OrthoSite Binds to LUF5771 LUF5771 LUF5771->AlloSite Binds to Binding Binding LHCGR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LHR LH Receptor Gs Gs LHR->Gs Activates Gq Gq/11 LHR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates ERK->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing LHCGR start->prep incubate Incubate membranes with radioligand (e.g., [¹²⁵I]-hCG) and varying concentrations of LUF5771 prep->incubate separate Separate bound from free radioligand via filtration incubate->separate count Quantify bound radioactivity using a scintillation counter separate->count analyze Analyze data to determine IC₅₀ and Ki values count->analyze end End analyze->end

References

Exploratory

In-Depth Technical Guide: LUF5771 Partial Agonism at the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals Executive Summary LUF5771 is a pioneering small molecule identified as a potent allosteric modulator of the human Luteinizing Hormone (LH) receptor. It exhi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LUF5771 is a pioneering small molecule identified as a potent allosteric modulator of the human Luteinizing Hormone (LH) receptor. It exhibits a dual pharmacological profile, acting as both a negative allosteric modulator (inhibitor) of the receptor's response to the endogenous ligand and other agonists, while also displaying partial agonist activity in the absence of an orthosteric agonist. This unique characteristic positions LUF5771 as a valuable tool for dissecting the complex signaling mechanisms of the LH receptor and as a lead compound for the development of novel therapeutics targeting reproductive and endocrine disorders. This guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways associated with LUF5771's interaction with the LH receptor.

Quantitative Data on LUF5771 Activity

The pharmacological profile of LUF5771 has been characterized through a series of in vitro assays, quantifying its binding affinity, inhibitory potency, and partial agonist efficacy. The following tables summarize the key quantitative data.

Table 2.1: Inhibitory Activity of LUF5771 at the Human LH Receptor

ParameterRadioligandCell LineValueReference
pIC50 [3H]Org 43553CHO-K1 cells expressing hLHR6.0 ± 0.1[1]
Ki [3H]Org 43553CHO-K1 cells expressing hLHR1.0 µM[1]

Table 2.2: Partial Agonist Activity of LUF5771 at the Human LH Receptor

ParameterAssayCell LineValueReference
Efficacy (relative to recLH) cAMP AccumulationCHO-K1 cells expressing hLHR31 ± 4% (at 10 µM)[1]
pEC50 cAMP AccumulationCHO-K1 cells expressing hLHR5.8 ± 0.1[1]
EC50 cAMP AccumulationCHO-K1 cells expressing hLHR1.6 µM[1]

Note: Further research is required to characterize the effects of LUF5771 on β-arrestin recruitment and other downstream signaling pathways, such as ERK phosphorylation, to fully elucidate its potential for biased agonism.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the pharmacological activity of LUF5771 at the human LH receptor.

Radioligand Binding Assays

These assays were performed to determine the binding affinity and inhibitory potency of LUF5771.

3.1.1 Cell Culture and Membrane Preparation

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Luteinizing Hormone Receptor (hLHR).

  • Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

  • Membrane Preparation:

    • Cells were grown to confluence, harvested, and washed with phosphate-buffered saline (PBS).

    • The cell pellet was resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Cells were homogenized using a Dounce or Polytron homogenizer.

    • The homogenate was centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • The supernatant was then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet was washed and resuspended in assay buffer. Protein concentration was determined using a standard method (e.g., Bradford or BCA assay).

3.1.2 Competition Binding Assay ([3H]Org 43553)

  • Objective: To determine the inhibitory constant (Ki) of LUF5771.

  • Materials:

    • CHO-hLHR cell membranes.

    • [3H]Org 43553 (radioligand).

    • LUF5771 (test compound).

    • Non-specific binding control (e.g., a high concentration of an unlabeled LH receptor agonist).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Procedure:

    • In a 96-well plate, incubate a fixed concentration of [3H]Org 43553 with varying concentrations of LUF5771 and a constant amount of cell membrane protein.

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled agonist.

    • The reaction mixture was incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Filters were washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of LUF5771 that inhibits 50% of specific [3H]Org 43553 binding) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

3.2.1 cAMP Accumulation Assay

  • Objective: To measure the partial agonist activity (efficacy and potency) of LUF5771.

  • Materials:

    • Intact CHO-K1 cells expressing hLHR.

    • LUF5771 (test compound).

    • Recombinant human Luteinizing Hormone (recLH) as a positive control (full agonist).

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Assay buffer (e.g., HBSS or serum-free medium).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • CHO-hLHR cells were seeded in 96-well plates and grown to near confluence.

    • The growth medium was replaced with assay buffer containing a phosphodiesterase inhibitor and incubated for a short period.

    • Cells were then stimulated with varying concentrations of LUF5771 or recLH for a defined time (e.g., 30 minutes at 37°C).

    • The reaction was stopped, and the cells were lysed.

    • The intracellular cAMP concentration was measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Concentration-response curves were generated, and the EC50 (concentration of LUF5771 that produces 50% of its maximal response) and Emax (maximal response) values were determined using non-linear regression. The efficacy of LUF5771 was expressed as a percentage of the maximal response induced by the full agonist, recLH.

Signaling Pathways and Visualizations

The LH receptor primarily signals through the Gs protein-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). As an allosteric partial agonist, LUF5771 modulates this canonical pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events and experimental workflows.

LH Receptor Signaling Pathway

LH_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) LH->LHR Binds to orthosteric site LUF5771_ext LUF5771 LUF5771_ext->LHR Binds to allosteric site G_protein Gαsβγ LHR->G_protein activates G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha_GTP->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Steroidogenesis) PKA->Downstream

Caption: Canonical Gs-cAMP signaling pathway of the LH receptor.

Mechanism of LUF5771 Partial Agonism

LUF5771_Mechanism LUF5771 LUF5771 LHR_inactive Inactive LHR Conformation LUF5771->LHR_inactive Binds to allosteric site LHR_partially_active Partially Active LHR Conformation LHR_inactive->LHR_partially_active Induces conformational change Gs_coupling Submaximal Gs Protein Coupling LHR_partially_active->Gs_coupling cAMP_production Limited cAMP Production Gs_coupling->cAMP_production Cellular_response Partial Cellular Response cAMP_production->Cellular_response

Caption: LUF5771 induces a partially active receptor state.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare CHO-hLHR Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]Org 43553 and LUF5771 Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50, Ki calculation) Count->Analyze End End Analyze->End

Caption: Workflow for the radioligand competition binding assay.

Experimental Workflow for cAMP Accumulation Assay

cAMP_Assay_Workflow Start Start Seed_Cells Seed CHO-hLHR Cells in 96-well Plates Start->Seed_Cells Pre_Incubate Pre-incubate with Phosphodiesterase Inhibitor Seed_Cells->Pre_Incubate Stimulate Stimulate with LUF5771 or recLH Pre_Incubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure Intracellular cAMP (e.g., HTRF, AlphaScreen) Lyse_Cells->Measure_cAMP Analyze Data Analysis (EC50, Emax calculation) Measure_cAMP->Analyze End End Analyze->End

Caption: Workflow for the cAMP accumulation functional assay.

Conclusion and Future Directions

LUF5771 represents a significant advancement in the study of the Luteinizing Hormone receptor, providing a chemically tractable tool to probe its allosteric regulation. Its characterization as a partial agonist and negative allosteric modulator opens avenues for the development of drugs with fine-tuned control over LH receptor activity.

Future research should focus on several key areas:

  • Biased Agonism: Investigating the effect of LUF5771 on β-arrestin recruitment and downstream signaling pathways, such as ERK phosphorylation, is crucial to determine if it exhibits bias towards G-protein or β-arrestin pathways.

  • In Vivo Studies: Characterizing the pharmacokinetic and pharmacodynamic properties of LUF5771 in animal models will be essential to evaluate its therapeutic potential.

  • Structural Biology: Elucidating the crystal structure of the LH receptor in complex with LUF5771 would provide invaluable insights into the molecular basis of its allosteric modulation and partial agonism, guiding future drug design efforts.

This in-depth guide provides a solid foundation for researchers and drug development professionals working with LUF5771 and other allosteric modulators of the LH receptor. The provided data and protocols are intended to facilitate further investigation into the complex pharmacology of this important therapeutic target.

References

Foundational

The Pharmacology of LUF5771: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the pharmacology of LUF5771, a notable allosteric modulator of the Luteinizing Hormone (LH) recept...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of LUF5771, a notable allosteric modulator of the Luteinizing Hormone (LH) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols, and visualizes the signaling pathways and experimental workflows associated with LUF5771.

Core Concepts: Allosteric Modulation of the LH Receptor

LUF5771 is a small molecule that exhibits a dual pharmacological profile at the human Luteinizing Hormone (LH) receptor, a G-protein coupled receptor (GPCR) crucial for reproductive function. It acts as a negative allosteric modulator (NAM) in the presence of the synthetic agonist Org 43553, and as a partial agonist when acting alone.[1] This dual activity makes LUF5771 a valuable tool for studying the complex mechanisms of LH receptor signaling.

The allosteric nature of LUF5771 means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, LH, and other agonists like Org 43553 bind.[1] This interaction modulates the receptor's response to the primary agonist. As a NAM, LUF5771 reduces the affinity and/or efficacy of other agonists. As a partial agonist, it can activate the receptor, but to a lesser degree than a full agonist.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of LUF5771 at the human LH receptor.

ParameterValueLigandReceptor SystemReference
Partial Agonism
Maximum Efficacy (Emax)31 ± 4%LUF5771Human LH receptor expressed in CHO-K1 cells[1]
Concentration for Emax10 µMLUF5771Human LH receptor expressed in CHO-K1 cells[1]
Allosteric Inhibition
ModulationConcentration-dependent inhibitionLUF5771Human LH receptor expressed in CHO-K1 cells[1]
Effect on Radioligand DissociationSignificantly increases dissociationLUF5771Human LH receptor with [3H]Org 43553

Signaling Pathways and Mechanism of Action

LUF5771's interaction with the LH receptor influences downstream signaling cascades. The LH receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a partial agonist, LUF5771 directly stimulates this pathway, albeit with lower efficacy than a full agonist.

As a negative allosteric modulator, LUF5771 likely induces a conformational change in the receptor that hinders the binding or signaling of an orthosteric agonist like Org 43553. This results in a decrease in the agonist-induced cAMP production.

Signaling Pathway of LUF5771 as a Partial Agonist

LUF5771_Partial_Agonist_Pathway LUF5771 LUF5771 LH_Receptor LH Receptor (7-TM Domain) LUF5771->LH_Receptor Binds to allosteric site G_Protein Gαs Protein LH_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: Partial agonism of LUF5771 at the LH receptor leading to cAMP production.

Mechanism of Negative Allosteric Modulation by LUF5771

LUF5771_NAM_Mechanism cluster_receptor LH Receptor Orthosteric_Site Orthosteric Site Signaling Downstream Signaling Orthosteric_Site->Signaling Activates Allosteric_Site Allosteric Site Allosteric_Site->Orthosteric_Site Inhibits agonist binding/efficacy Org43553 Org 43553 (Agonist) Org43553->Orthosteric_Site Binds LUF5771 LUF5771 (NAM) LUF5771->Allosteric_Site Binds

Caption: LUF5771's negative allosteric modulation of agonist binding at the LH receptor.

Detailed Experimental Protocols

The pharmacological characterization of LUF5771 involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the ability of LUF5771 to displace a radiolabeled ligand from the LH receptor, providing insights into its negative allosteric modulatory effects.

Objective: To measure the displacement of the radiolabeled allosteric agonist [3H]Org 43553 from the human LH receptor by LUF5771.

Materials:

  • CHO-K1 cells stably expressing the human LH receptor.

  • Membrane preparation from these cells.

  • [3H]Org 43553 (Radioligand).

  • LUF5771 (Test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from CHO-K1 cells expressing the human LH receptor.

  • In a 96-well plate, add a fixed concentration of [3H]Org 43553 to each well.

  • Add increasing concentrations of LUF5771 to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50 value of LUF5771, which can then be used to calculate the Ki value.

Functional Assay (cAMP Measurement)

This assay is used to quantify the partial agonist activity of LUF5771 by measuring the production of intracellular cAMP.

Objective: To determine the dose-response relationship of LUF5771-induced cAMP production in cells expressing the human LH receptor.

Materials:

  • CHO-K1 cells stably co-expressing the human LH receptor and a cAMP-responsive luciferase reporter gene.

  • LUF5771 (Test compound).

  • Cell culture medium.

  • Assay buffer.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the CHO-K1 cells in 96-well plates and allow them to attach overnight.

  • Replace the culture medium with assay buffer and pre-incubate the cells.

  • Add increasing concentrations of LUF5771 to the wells.

  • Incubate the plate for a specific duration (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light output is proportional to the intracellular cAMP concentration.

  • A full agonist of the LH receptor is used as a positive control to determine the maximum possible response.

  • Data are normalized to the response of the full agonist and plotted against the concentration of LUF5771 to generate a dose-response curve.

  • The EC50 and Emax values for LUF5771 are determined from this curve.

Experimental Workflow for Pharmacological Characterization

LUF5771_Experimental_Workflow Start Start: Pharmacological Characterization of LUF5771 Binding_Assay Radioligand Binding Assay (Displacement) Start->Binding_Assay Functional_Assay Functional Assay (cAMP Measurement) Start->Functional_Assay Data_Analysis_Binding Data Analysis: Determine IC50/Ki for Allosteric Inhibition Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine EC50/Emax for Partial Agonism Functional_Assay->Data_Analysis_Functional Conclusion Conclusion: Dual Pharmacological Profile (NAM and Partial Agonist) Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion

Caption: Workflow for the in vitro pharmacological characterization of LUF5771.

Conclusion

LUF5771 serves as a significant pharmacological tool for probing the allosteric modulation of the LH receptor. Its dual activity as a negative allosteric modulator and a partial agonist provides a unique opportunity to dissect the intricate signaling mechanisms of this important GPCR. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of allosteric modulators targeting the LH receptor.

References

Exploratory

An In-depth Technical Guide to LUF5771's Role in Luteinizing Hormone (LH) Receptor Research

Foreword: Clarification on the Target of LUF5771 Extensive research of the scientific literature reveals that LUF5771 is characterized as an allosteric modulator of the luteinizing hormone (LH) receptor , not the gonadot...

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Clarification on the Target of LUF5771

Extensive research of the scientific literature reveals that LUF5771 is characterized as an allosteric modulator of the luteinizing hormone (LH) receptor , not the gonadotropin-releasing hormone (GnRH) receptor. All available data on its binding, mechanism of action, and signaling effects relate to its interaction with the LH receptor[1][2]. The GnRH receptor and the LH receptor are distinct entities within the hypothalamic-pituitary-gonadal axis with different roles. The GnRH receptor, located in the pituitary gland, is the target for GnRH released from the hypothalamus and its activation stimulates the release of LH and follicle-stimulating hormone (FSH)[3][4]. The LH receptor is found in the gonads and is activated by LH, leading to steroidogenesis and gametogenesis[2].

Given that there is no available scientific information on the interaction of LUF5771 with the GnRH receptor, it is not possible to generate an in-depth technical guide on this topic. The core requirements of the request, including quantitative data, experimental protocols, and signaling pathways for LUF5771 at the GnRH receptor, cannot be fulfilled as the foundational research does not exist.

Therefore, this document will proceed by providing a comprehensive technical guide on the established role of LUF5771 in LH receptor research , as this aligns with the available scientific evidence. All subsequent sections will focus on the interaction of LUF5771 with the LH receptor.

Audience: Researchers, scientists, and drug development professionals.

Introduction to LUF5771

LUF5771 is a small molecule identified as a potent allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), a member of the G protein-coupled receptor (GPCR) superfamily. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (LH or human chorionic gonadotropin, hCG) binds. This binding can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand. LUF5771 has been characterized as a negative allosteric modulator (NAM) and a partial agonist of the LH receptor.

Mechanism of Action of LUF5771

LUF5771 exerts its effects on the LH receptor through a dual mechanism:

  • Negative Allosteric Modulation: In the presence of an orthosteric agonist like recombinant LH (recLH) or the small molecule agonist Org 43553, LUF5771 acts as an inhibitor. It reduces the binding and/or signaling of the primary agonist in a concentration-dependent manner. It has been shown to significantly increase the dissociation of radioligands from the receptor.

  • Partial Agonism: In the absence of an orthosteric agonist, LUF5771 can independently activate the LH receptor, although with low efficacy compared to a full agonist. At a concentration of 10 μM, LUF5771 alone can activate the LH receptor to approximately 31% of its maximal response.

Structural modeling studies suggest that LUF5771 binds to an allosteric pocket located within the seven-transmembrane (7TM) domain of the LH receptor.

Quantitative Data on LUF5771 Activity

The following table summarizes the key quantitative parameters of LUF5771's interaction with the LH receptor.

ParameterValueDescriptionReference
Partial Agonist Activity 31 ± 4%Percentage of maximal LH receptor activation by 10 μM LUF5771 alone.
Allosteric Inhibition Concentration-dependentLUF5771 (1 μM or 10 μM) inhibits the activity of orthosteric agonists.

Note: Specific IC50 or Ki values for the allosteric inhibition were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments used to characterize LUF5771 are provided below.

Radioligand Binding Assays

This assay is used to determine the effect of LUF5771 on the binding of a radiolabeled ligand to the LH receptor.

Objective: To measure the displacement of a radiolabeled orthosteric agonist (e.g., [125I]-hCG) from the LH receptor by LUF5771.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing the human LH receptor are cultured to confluence in appropriate media.

  • Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated in a binding buffer with a constant concentration of the radioligand (e.g., [125I]-hCG) and varying concentrations of LUF5771.

  • Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 2 hours at room temperature) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled orthosteric ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed to determine the effect of LUF5771 on radioligand binding.

Calcium Mobilization Assay

This functional assay measures the ability of LUF5771 to activate Gq/11-coupled signaling pathways, leading to an increase in intracellular calcium.

Objective: To determine the agonist or antagonist activity of LUF5771 by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: Cells expressing the LH receptor (e.g., HEK293-LHCGR) are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).

  • Compound Addition: The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of LUF5771 (for agonist testing) or an orthosteric agonist in the presence of LUF5771 (for antagonist testing).

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time immediately after compound addition.

  • Data Analysis: The increase in fluorescence over baseline is calculated and plotted against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

ERK Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of LH receptor activation.

Objective: To quantify the level of phosphorylated ERK (pERK) in response to LUF5771.

Methodology:

  • Cell Culture and Stimulation: Cells expressing the LH receptor are grown in multi-well plates and serum-starved prior to the experiment. Cells are then stimulated with various concentrations of LUF5771 for a defined period (e.g., 5-10 minutes).

  • Cell Lysis: The stimulation is stopped, and cells are lysed to release intracellular proteins.

  • Detection: The amount of pERK in the cell lysate is quantified using a sensitive immunoassay, such as a cell-based ELISA or a bead-based proximity assay (e.g., HTRF or AlphaScreen).

    • ELISA-based method: Lysates are added to wells coated with a capture antibody for total ERK. A detection antibody specific for the phosphorylated form of ERK, conjugated to an enzyme (like HRP), is then added. After washing, a substrate is added, and the resulting signal is measured.

  • Data Analysis: The pERK signal is normalized to the total ERK signal or total protein concentration. Dose-response curves are generated by plotting the normalized pERK signal against the concentration of LUF5771.

Visualizations

Signaling Pathways

LUF5771_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular LHCGR LH Receptor Gq11 Gq/11 LHCGR->Gq11 Activation LH LH / hCG LH->LHCGR Orthosteric Binding LUF5771 LUF5771 LUF5771->LHCGR Allosteric Binding PLC PLC Gq11->PLC MAPK_Pathway MAPK Pathway (ERK) Gq11->MAPK_Pathway IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Caption: LUF5771's interaction with the LH receptor signaling cascade.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start step1 Seed LHCGR-expressing cells in a multi-well plate start->step1 step2 Culture cells to appropriate confluency step1->step2 step3 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) step2->step3 step4 Place plate in a fluorescence reader step3->step4 step5 Record baseline fluorescence step4->step5 step6 Automated addition of LUF5771 (or other compounds) step5->step6 step7 Monitor fluorescence change in real-time step6->step7 step8 Analyze data: Generate dose-response curves step7->step8 end_node End step8->end_node

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Logical Relationship: LUF5771's Dual Action

LUF5771_Dual_Action cluster_conditions Experimental Condition cluster_effects Observed Effect LUF5771 LUF5771 with_agonist In the presence of orthosteric agonist (LH) LUF5771->with_agonist without_agonist In the absence of orthosteric agonist LUF5771->without_agonist inhibition Negative Allosteric Modulation (Inhibition of LH signaling) with_agonist->inhibition activation Partial Agonism (Low-efficacy receptor activation) without_agonist->activation

Caption: The dual pharmacological actions of LUF5771 on the LH receptor.

References

Foundational

Preliminary In Vitro Efficacy of LUF5771: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the preliminary in vitro studies of LUF5771, a novel small molecule modulator of the Luteinizing Hormo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of LUF5771, a novel small molecule modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction to LUF5771

LUF5771 is a potent, cell-permeable, allosteric modulator of the LHCGR. It is characterized as a negative allosteric modulator (NAM) of the receptor's response to its endogenous ligand, luteinizing hormone (LH), and human chorionic gonadotropin (hCG). Interestingly, in vitro studies have also revealed that LUF5771 can act as a partial agonist, eliciting a submaximal response in the absence of the native ligand.[1] Its dual activity as both an inhibitor of stimulated response and a weak activator on its own makes it a significant tool for studying LHCGR pharmacology and a potential lead compound for therapeutic development.

Mechanism of Action

LUF5771 exerts its effects by binding to an allosteric site on the LHCGR, a location distinct from the orthosteric binding site of LH and hCG. This binding is thought to induce a conformational change in the receptor that negatively modulates the binding affinity and/or efficacy of the endogenous ligands. Evidence suggests that LUF5771 binds within the seven-transmembrane domain of the receptor.[1] As a partial agonist, LUF5771 is capable of inducing a level of receptor activation, albeit significantly lower than that of the full agonists LH and hCG.[1]

Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) Signaling Pathway

The LHCGR is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in a cellular response.

LHCGR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH/hCG LH/hCG LHCGR LHCGR LH/hCG->LHCGR Agonist Binding LUF5771_ext LUF5771 LUF5771_ext->LHCGR Allosteric Binding LUF5771_ext->LHCGR Inhibition of LH/hCG action Gs Gαs LUF5771_ext->Gs Partial Activation LHCGR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: LHCGR signaling cascade initiated by ligand binding.

Experimental Protocols

The following are representative protocols for the in vitro characterization of LUF5771's efficacy. These are based on standard methodologies for studying GPCR modulators.

Radioligand Binding Assay (Competitive)

This assay is used to determine the ability of LUF5771 to compete with a radiolabeled ligand for binding to the LHCGR.

Objective: To determine the binding affinity (Ki) of LUF5771 for the LHCGR.

Materials:

  • HEK293 cells stably expressing human LHCGR

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

  • Radioligand (e.g., [³H]-hCG)

  • LUF5771 at various concentrations

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Prepare membranes from HEK293-LHCGR cells.

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add increasing concentrations of LUF5771 to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which is then converted to a Ki value.

cAMP Functional Assay

This assay measures the effect of LUF5771 on the intracellular accumulation of cAMP, both in the presence (antagonism) and absence (agonism) of a known agonist.

Objective: To quantify the antagonistic and partial agonistic activity of LUF5771.

Materials:

  • HEK293 cells stably expressing human LHCGR

  • Cell culture medium

  • LH or hCG (agonist)

  • LUF5771 at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well plates

Procedure:

  • Seed HEK293-LHCGR cells in 384-well plates and culture overnight.

  • For antagonist mode: Pretreat cells with increasing concentrations of LUF5771 for a specified duration. Then, stimulate the cells with a fixed concentration (e.g., EC80) of LH or hCG.

  • For agonist mode: Treat cells with increasing concentrations of LUF5771 alone.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Analyze the dose-response curves using non-linear regression to determine IC50 (for antagonism) and EC50 (for agonism) values.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare LHCGR membranes B2 Incubate with [3H]-hCG and LUF5771 B1->B2 B3 Filter and wash B2->B3 B4 Measure radioactivity B3->B4 B5 Determine Ki B4->B5 F1 Seed LHCGR-expressing cells F2 Treat with LUF5771 +/- LH/hCG F1->F2 F3 Incubate F2->F3 F4 Measure intracellular cAMP F3->F4 F5 Determine IC50/EC50 F4->F5

Caption: Workflow for in vitro characterization of LUF5771.

Summary of Efficacy Data

The following tables summarize the publicly available quantitative data on the in vitro efficacy of LUF5771.

Table 1: Antagonistic Activity of LUF5771

ParameterValueAssay Conditions
Allosteric InhibitionConcentration-dependentNot specified
LUF5771 Concentration1 µMSpecific inhibition % not detailed
LUF5771 Concentration10 µMSpecific inhibition % not detailed

Data is based on publicly available summaries and may not represent the full dataset from the primary literature.

Table 2: Agonistic Activity of LUF5771

ParameterValueAssay Conditions
Partial Agonism31 ± 4%10 µM LUF5771, relative to maximal agonist response

Data is based on publicly available summaries and may not represent the full dataset from the primary literature.[1]

Conclusion

LUF5771 is a significant pharmacological tool for the study of the Luteinizing Hormone/Chorionic Gonadotropin Receptor. Its dual nature as a negative allosteric modulator and a partial agonist provides a unique profile for probing receptor function. The preliminary in vitro data indicate that LUF5771 potently modulates LHCGR activity. Further detailed studies are necessary to fully elucidate its mechanism of action and potential for therapeutic applications. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

Exploratory

LUF5771: A Technical Guide for Use as a Research Tool in Endocrinology

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, for its application a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, for its application as a research tool in endocrinology. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant pathways and workflows.

Core Compound Characteristics

LUF5771 is a substituted terphenyl compound that acts as a low molecular weight, allosteric modulator of the human luteinizing hormone (LH) receptor. It exhibits a dual pharmacological profile, acting as both a negative allosteric modulator and a partial agonist, making it a versatile tool for studying LH receptor function and signaling.

Mechanism of Action

LUF5771 interacts with the transmembrane domain of the LH receptor, a G-protein coupled receptor (GPCR), at a site distinct from the orthosteric binding site of the endogenous ligand, LH. This allosteric binding modulates the receptor's response to orthosteric ligands in a non-competitive manner. At higher concentrations, LUF5771 can independently elicit a partial activation of the receptor.

Allosteric Inhibition

As a negative allosteric modulator, LUF5771 decreases the potency of endogenous ligands like LH and other agonists such as Org 43553.[1] It achieves this by increasing the dissociation rate of the orthosteric ligand from the receptor.[1]

Partial Agonism

In the absence of an orthosteric agonist, LUF5771 can act as a partial agonist, stimulating the LH receptor to a submaximal level of downstream signaling, such as cyclic AMP (cAMP) production.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of LUF5771's interaction with the human LH receptor, primarily in CHO-K1 cells.

ParameterValueAssay ConditionReference
Allosteric Inhibition
Effect on Ligand Dissociation3.3-fold increase in [3H]Org 43553 dissociation10 µM LUF5771[1]
Effect on Agonist Potency2- to 3-fold decrease in LH and Org 43553 potencyNot specified
Partial Agonism
Maximal Efficacy31 ± 4% of maximal receptor activation10 µM LUF5771
EC501.6 µMcAMP accumulation in CHO-K1 cells

Signaling Pathway

The binding of LH to its receptor typically activates the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. LUF5771 modulates this pathway allosterically and can also weakly activate it directly.

LH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LHR LH Receptor Gas Gαs LHR->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Stimulates LH Luteinizing Hormone (LH) LH->LHR Binds (Orthosteric) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., Steroidogenesis) CREB->Gene Regulates LUF5771 LUF5771 LUF5771->LHR Binds (Allosteric) LUF5771->Gas Weakly Activates LUF5771->LH Inhibits Binding Effect

Caption: LH Receptor Signaling and LUF5771 Modulation.

Experimental Protocols

The following are detailed methodologies for key experiments involving LUF5771, based on published research and standard laboratory practices.

Radioligand Binding Assay (Allosteric Inhibition)

This protocol is designed to assess the effect of LUF5771 on the binding of a radiolabeled agonist to the LH receptor.

5.1.1 Materials

  • Cell Line: CHO-K1 cells stably expressing the human LH receptor.

  • Radioligand: [3H]Org 43553.

  • Unlabeled Ligands: LUF5771, Org 43553.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • Scintillation Cocktail.

  • Glass fiber filters.

5.1.2 Cell Membrane Preparation

  • Culture CHO-K1-hLHR cells to confluency.

  • Harvest cells and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in binding buffer.

  • Determine protein concentration using a standard assay (e.g., Bradford).

5.1.3 Displacement Assay Protocol

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]Org 43553 (final concentration ~20 nM), and 50 µL of varying concentrations of LUF5771.

  • For total binding, add 50 µL of binding buffer instead of LUF5771.

  • For non-specific binding, add 50 µL of 10 µM unlabeled Org 43553.

  • Initiate the binding reaction by adding 50 µL of cell membrane preparation (20-40 µg of protein).

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Measure the radioactivity of the filters by liquid scintillation counting.

  • Analyze the data using non-linear regression to determine the IC50 of LUF5771.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubate Membranes with Ligands (60 min, 30°C) Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand, Unlabeled Ligands, and LUF5771 dilutions Ligand_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay (Partial Agonism)

This protocol is to determine the partial agonist activity of LUF5771 by measuring intracellular cAMP accumulation.

5.2.1 Materials

  • Cell Line: CHO-K1 cells stably expressing the human LH receptor.

  • Compound: LUF5771.

  • Positive Control: Luteinizing Hormone (LH) or Org 43553.

  • Assay Buffer: HBSS or similar, with 1 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Assay Kit: A commercial kit, such as a homogeneous time-resolved fluorescence (HTRF) or a luciferase-based reporter gene assay.

5.2.2 Assay Protocol

  • Seed CHO-K1-hLHR cells in a 96-well plate and grow to 80-90% confluency.

  • Remove the culture medium and wash the cells once with assay buffer.

  • Add 50 µL of assay buffer containing varying concentrations of LUF5771 to the wells. For the positive control, add a saturating concentration of LH. For the baseline, add only assay buffer.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells (if required by the kit) and proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Analyze the data using a sigmoidal dose-response curve to determine the EC50 and maximal efficacy of LUF5771.

cAMP_Assay_Workflow start Seed CHO-K1-hLHR cells in 96-well plate wash Wash cells with Assay Buffer start->wash add_compounds Add LUF5771 dilutions, LH (positive control), and buffer (baseline) wash->add_compounds incubate Incubate at 37°C for 30 minutes add_compounds->incubate measure_cAMP Lyse cells and measure intracellular cAMP (e.g., HTRF) incubate->measure_cAMP analyze Data Analysis: EC50 and Emax determination measure_cAMP->analyze

Caption: cAMP Functional Assay Workflow.

Logical Relationships and Considerations

The dual activity of LUF5771 as both an allosteric inhibitor and a partial agonist requires careful experimental design and data interpretation.

Logical_Relationships cluster_inhibitor As an Allosteric Inhibitor cluster_agonist As a Partial Agonist LUF5771 LUF5771 Inhibitor_Use Use in the presence of an orthosteric agonist (e.g., LH) LUF5771->Inhibitor_Use Agonist_Use Use in the absence of an orthosteric agonist LUF5771->Agonist_Use Inhibitor_Effect Observe rightward shift in agonist dose-response curve (decreased potency) Inhibitor_Use->Inhibitor_Effect Agonist_Effect Observe submaximal stimulation of downstream signaling (e.g., cAMP production) Agonist_Use->Agonist_Effect

Caption: Experimental Logic for LUF5771's Dual Activity.

Conclusion

LUF5771 is a valuable research tool for the investigation of LH receptor pharmacology and signaling. Its well-characterized dual-action profile allows for the nuanced dissection of receptor function. The experimental protocols provided herein offer a robust framework for utilizing LUF5771 in endocrinological research. Researchers should carefully consider the compound's dual properties when designing experiments and interpreting results.

References

Protocols & Analytical Methods

Method

LUF5771: Application Notes and In Vitro Experimental Protocols

For research, scientific, and drug development professionals. Introduction LUF5771 is a potent, low molecular weight, allosteric modulator of the human Luteinizing Hormone (LH) receptor.

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Introduction

LUF5771 is a potent, low molecular weight, allosteric modulator of the human Luteinizing Hormone (LH) receptor. It functions as a negative allosteric modulator (NAM) or allosteric inhibitor, and also exhibits partial agonist activity, classifying it as an "ago-allosteric inhibitor".[1] This dual activity makes LUF5771 a valuable research tool for studying the complex pharmacology of the LH receptor, a key player in reproductive physiology and a potential target in various pathologies.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory and partial agonist activities of LUF5771, along with a summary of its pharmacological data.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for LUF5771 at the human LH receptor.

ParameterValueAssay TypeDescription
Allosteric Inhibition
Fold Increase in Radioligand Dissociation3.3-fold (at 10 µM)Radioligand Dissociation AssayMeasures the ability of LUF5771 to increase the dissociation rate of the allosteric radioligand [³H]Org 43553 from the LH receptor.[1]
Fold Decrease in Agonist Potency2- to 3-foldFunctional Assay (cAMP accumulation)Measures the rightward shift in the dose-response curve of the natural agonist LH and the synthetic agonist Org 43553 in the presence of LUF5771.[1]
Partial Agonism
Maximal Efficacy31 ± 4%Functional Assay (cAMP accumulation)The maximal response of LUF5771 alone, expressed as a percentage of the maximal response induced by a full agonist.[2]
Concentration for Partial Activation10 µMFunctional Assay (cAMP accumulation)The concentration at which LUF5771 elicits its partial agonist effect.[2]

Signaling Pathway and Mechanism of Action

The Luteinizing Hormone (LH) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). LUF5771, as an allosteric modulator, binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, LH.

As a negative allosteric modulator, LUF5771 decreases the affinity and/or efficacy of orthosteric agonists like LH. As a partial agonist, LUF5771 can independently activate the LH receptor to a submaximal level.

LUF5771_Mechanism_of_Action cluster_membrane Cell Membrane LHR LH Receptor Gs Gs Protein LHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates LH LH (Orthosteric Agonist) LH->LHR Binds to orthosteric site LUF5771 LUF5771 (Allosteric Modulator) LUF5771->LHR Binds to allosteric site LUF5771->LHR Partial Activation LUF5771->LHR Inhibition of LH binding/efficacy ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates targets

Caption: Mechanism of action of LUF5771 at the LH receptor.

Experimental Protocols

Radioligand Dissociation Assay

This assay determines the effect of LUF5771 on the dissociation rate of a radiolabeled allosteric agonist, [³H]Org 43553, from the human LH receptor. An increased dissociation rate is indicative of negative allosteric modulation.

Workflow:

Radioligand_Dissociation_Workflow A Prepare cell membranes expressing hLH receptor B Incubate membranes with [³H]Org 43553 to reach equilibrium A->B C Initiate dissociation by adding unlabeled Org 43553 (control) or unlabeled Org 43553 + LUF5771 B->C D Incubate for various time points C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Analyze data to determine dissociation rate constants (k_off) F->G

Caption: Workflow for the radioligand dissociation assay.

Materials:

  • HEK293 cells stably expressing the human LH receptor

  • Membrane preparation buffer (e.g., Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • [³H]Org 43553 (radiolabeled allosteric agonist)

  • Unlabeled Org 43553

  • LUF5771

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human LH receptor.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Radioligand Binding:

    • In a 96-well plate, incubate cell membranes (e.g., 20-40 µg protein/well) with a saturating concentration of [³H]Org 43553 in assay buffer.

    • Incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).

  • Dissociation:

    • Initiate the dissociation by adding an excess of unlabeled Org 43553 to all wells to prevent re-association of the radioligand.

    • To test the effect of LUF5771, add a mixture of unlabeled Org 43553 and the desired concentration of LUF5771 (e.g., 1 µM and 10 µM).

    • Incubate the plate at 25°C and terminate the reaction at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of specific binding remaining versus time.

    • The dissociation rate constant (k_off) is the negative of the slope of this line.

    • Compare the k_off values in the presence and absence of LUF5771 to determine the fold-increase in dissociation.

Functional Assay: cAMP Accumulation

This assay measures the ability of LUF5771 to act as a partial agonist by measuring the production of cyclic AMP (cAMP). It can also be used to quantify the inhibitory effect of LUF5771 on the response to a full agonist.

Workflow:

cAMP_Assay_Workflow A Seed cells expressing hLH receptor in a 96-well plate B Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Add increasing concentrations of LUF5771 (for partial agonism) or a fixed concentration of LUF5771 with increasing concentrations of an agonist (for inhibition) B->C D Incubate for a defined period (e.g., 30 minutes at 37°C) C->D E Lyse the cells D->E F Measure cAMP levels using a commercial assay kit (e.g., HTRF, ELISA) E->F G Generate dose-response curves and calculate EC50 and Emax (for agonism) or IC50 (for inhibition) F->G

Caption: Workflow for the cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing the human LH receptor

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • LUF5771

  • Full agonist (e.g., recombinant human LH or Org 43553)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Culture:

    • Seed HEK293 cells expressing the human LH receptor into a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15 minutes) to prevent cAMP degradation.

  • Compound Addition:

    • For Partial Agonism: Add increasing concentrations of LUF5771 to the wells.

    • For Allosteric Inhibition: Add a fixed concentration of LUF5771 to the wells, followed by increasing concentrations of a full agonist (e.g., LH or Org 43553).

  • Incubation:

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • For Partial Agonism: Plot the cAMP concentration against the logarithm of the LUF5771 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For Allosteric Inhibition: Plot the cAMP concentration against the logarithm of the full agonist concentration in the presence and absence of LUF5771. Determine the EC50 of the full agonist in both conditions. The rightward shift in the EC50 indicates inhibition. An IC50 (concentration of LUF5771 that causes 50% inhibition of the agonist response) can also be calculated.

Conclusion

The provided protocols and data offer a framework for the in vitro characterization of LUF5771. As an ago-allosteric inhibitor of the LH receptor, LUF5771 serves as a critical tool for dissecting the intricacies of gonadotropin receptor signaling and for the development of novel therapeutics targeting this important receptor. Researchers should optimize these protocols for their specific cell lines and assay conditions to ensure robust and reproducible results.

References

Application

Application Notes and Protocols: Preparation of LUF5771 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a detailed protocol for the preparation, handling, and storage of a stock solution of LUF5771 using Dimethyl Sulfox...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, handling, and storage of a stock solution of LUF5771 using Dimethyl Sulfoxide (DMSO) as the solvent. LUF5771 is a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor, a G-protein coupled receptor (GPCR) crucial for reproductive function.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and the integrity of downstream applications in drug discovery and development. This document outlines the necessary materials, a step-by-step experimental protocol, and important safety considerations. Additionally, a summary of the key quantitative data is provided, along with diagrams illustrating the experimental workflow and the relevant biological signaling pathway.

Introduction to LUF5771

LUF5771 is a small molecule that acts as a negative allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR).[1][2] Unlike orthosteric inhibitors that compete with the endogenous ligand at the binding site, allosteric inhibitors bind to a distinct site on the receptor, inducing a conformational change that prevents signal transduction.[2] LUF5771 has been identified as a valuable tool for studying the physiological roles of the LH receptor and for the potential development of novel therapeutics targeting reproductive disorders. It has also been observed to exhibit partial agonist activity at higher concentrations.

Quantitative Data Summary

All quantitative data relevant to the preparation of the LUF5771 stock solution is summarized in the table below for easy reference.

ParameterValueReference
Molecular Weight 357.44 g/mol
Molecular Formula C₂₄H₂₃NO₂
CAS Number 1141802-49-4
Appearance White to off-white solid
Solubility in DMSO 100 mg/mL (279.77 mM)
Storage (Powder) -20°C for 3 years
Storage (Stock Solution in DMSO) -80°C for 6 months; -20°C for 1 month

Experimental Protocol: Preparation of LUF5771 Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of LUF5771 in DMSO.

3.1. Materials

  • LUF5771 powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Procedure

  • Preparation: Before starting, ensure the work area is clean and dry. Allow the LUF5771 powder and DMSO to equilibrate to room temperature to prevent condensation.

  • Weighing LUF5771: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of LUF5771 powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of LUF5771.

    • Calculation:

      • Desired Concentration (M) = 0.010 mol/L

      • Desired Volume (L) = 0.001 L

      • Molecular Weight ( g/mol ) = 357.44 g/mol

      • Mass (g) = 0.010 mol/L * 0.001 L * 357.44 g/mol = 0.00357 g = 3.57 mg

  • Adding DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the LUF5771 powder. To prepare a 10 mM solution with 3.57 mg of LUF5771, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

  • Ultrasonication (if necessary): If the LUF5771 does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

3.3. Safety Precautions

  • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling LUF5771 and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for LUF5771 and DMSO for complete safety information.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the LUF5771 stock solution.

G cluster_start Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage Equilibrate Reagents Equilibrate Reagents Weigh LUF5771 Powder Weigh LUF5771 Powder Equilibrate Reagents->Weigh LUF5771 Powder Add DMSO Add DMSO Weigh LUF5771 Powder->Add DMSO Vortex Vortex Add DMSO->Vortex Ultrasonicate (if needed) Ultrasonicate (if needed) Vortex->Ultrasonicate (if needed) Aliquot Solution Aliquot Solution Ultrasonicate (if needed)->Aliquot Solution Store at -80°C or -20°C Store at -80°C or -20°C Aliquot Solution->Store at -80°C or -20°C

Caption: Workflow for LUF5771 Stock Solution Preparation.

4.2. Luteinizing Hormone (LH) Receptor Signaling Pathway and LUF5771 Inhibition

The diagram below depicts the signaling cascade initiated by the LH receptor and indicates the point of allosteric inhibition by LUF5771. The LH receptor is a G-protein coupled receptor that, upon activation by LH, stimulates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA), which mediates downstream cellular responses.

G cluster_membrane Cell Membrane LH_Receptor LH Receptor (LHCGR) G_Protein Gs Protein (αβγ) LH_Receptor->G_Protein Activates LH Luteinizing Hormone (LH) LH->LH_Receptor Binds LUF5771 LUF5771 LUF5771->LH_Receptor Allosteric Inhibition Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates Targets

Caption: LUF5771 Allosteric Inhibition of LH Receptor Signaling.

References

Method

Application Notes and Protocols for LUF5771 in Cell-Based Reporter Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of LUF5771, a negative allosteric modulator (NAM) of the Luteinizing Hormone (LH) receptor,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of LUF5771, a negative allosteric modulator (NAM) of the Luteinizing Hormone (LH) receptor, in cell-based reporter assays. Detailed protocols and data presentation are included to facilitate the assessment of its inhibitory activity and to understand its pharmacological profile.

Introduction

LUF5771 is a potent, small-molecule, allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1][2] As a negative allosteric modulator, it binds to a site on the LH receptor distinct from the endogenous ligand binding site, thereby inhibiting receptor activation.[1][2] Interestingly, LUF5771 also exhibits partial agonist activity at higher concentrations.[1] Cell-based reporter assays are a crucial tool for characterizing the activity of compounds like LUF5771, providing a quantitative measure of their impact on receptor-mediated signaling pathways.

The LH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which ultimately leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB binds to cAMP Response Elements (CRE) in the promoter region of target genes, driving their transcription. A common and effective method to monitor the activation of this pathway is through a CRE-luciferase reporter gene assay.

Data Presentation

The following table summarizes the available quantitative data for LUF5771 in a cell-based assay system.

ParameterCell LineValueDescriptionReference
Partial Agonist Activity CHO-K131 ± 4% activationPartial activation of the LH receptor at a concentration of 10 µM.
EC50 CHO-K11.6 µMPotency of LUF5771 in the given assay. The context suggests this is for its partial agonist effect.
Allosteric Inhibition Not SpecifiedConcentration-dependentInhibition observed at 1 µM and 10 µM.

Signaling Pathway

The diagram below illustrates the canonical Gs-cAMP signaling pathway of the Luteinizing Hormone receptor and the inhibitory action of LUF5771.

LH_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR Binds G_protein Gs Protein LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Drives Transcription Reporter_Signal Reporter Signal (Light) Luciferase->Reporter_Signal Produces LUF5771 LUF5771 (NAM) LUF5771->LHR Inhibits

Caption: LH Receptor Gs-cAMP Signaling Pathway and LUF5771 Inhibition.

Experimental Protocols

This section provides a detailed protocol for a cell-based CRE-luciferase reporter assay to determine the inhibitory activity of LUF5771 on the LH receptor.

Objective:

To quantify the negative allosteric modulatory effect of LUF5771 on LH receptor activation in a cell-based reporter assay.

Materials:
  • Cell Line: HEK293 or CHO-K1 cells stably co-expressing the human LH receptor (hLHCGR) and a CRE-luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents:

    • LUF5771 (dissolved in DMSO)

    • Luteinizing Hormone (LH), recombinant human

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System)

    • White, opaque 96-well cell culture plates

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer

    • Multichannel pipette

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis A Culture hLHCGR/CRE-Luc cells B Harvest and count cells A->B C Seed cells in 96-well plates B->C E Pre-incubate cells with LUF5771 C->E D Prepare serial dilutions of LUF5771 D->E F Add LH (agonist) to wells E->F G Incubate for 4-6 hours F->G H Equilibrate plate to room temperature G->H I Add Luciferase Assay Reagent H->I J Measure luminescence I->J K Normalize data J->K L Plot dose-response curve K->L M Calculate IC50 value L->M

Caption: Workflow for LUF5771 Reporter Gene Assay.
Detailed Protocol:

  • Cell Seeding: a. Culture the hLHCGR/CRE-Luc stable cell line in a T75 flask until 80-90% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 2 x 105 cells/mL. e. Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, opaque 96-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of LUF5771 in DMSO. b. Perform serial dilutions of the LUF5771 stock solution in serum-free medium to obtain a range of concentrations (e.g., from 100 µM to 1 nM). c. Prepare a stock solution of LH in serum-free medium. The final concentration in the assay should be the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a preliminary experiment. d. After 24 hours of incubation, carefully remove the culture medium from the wells. e. Add 50 µL of the diluted LUF5771 solutions to the respective wells. For control wells (no inhibitor), add 50 µL of serum-free medium with the corresponding DMSO concentration. f. Pre-incubate the plate for 30 minutes at 37°C. g. Add 50 µL of the LH solution to all wells except the negative control wells (which should receive 50 µL of serum-free medium). h. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase assay reagent to each well. d. Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal. e. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Normalization:

    • Subtract the average luminescence of the negative control wells (no LH, no LUF5771) from all other readings to correct for background.
    • Normalize the data by expressing the luminescence in each well as a percentage of the positive control (LH only, no LUF5771). b. Dose-Response Curve:
    • Plot the normalized response (Y-axis) against the logarithm of the LUF5771 concentration (X-axis). c. IC50 Calculation:
    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of LUF5771 that causes 50% inhibition of the LH-induced response.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for determining the pharmacological profile of LUF5771.

Logical_Relationship cluster_agonist Agonist/Partial Agonist Activity cluster_antagonist Antagonist (NAM) Activity cluster_conclusion Conclusion Start Pharmacological Characterization of LUF5771 A1 Dose-response of LUF5771 alone Start->A1 B1 Dose-response of LUF5771 in the presence of LH (EC80) Start->B1 A2 Measure CRE-luciferase activity A1->A2 A3 Determine EC50 and Emax A2->A3 C1 LUF5771 is a Negative Allosteric Modulator with Partial Agonist Activity A3->C1 B2 Measure inhibition of LH-induced signal B1->B2 B3 Determine IC50 B2->B3 B3->C1

Caption: Determining the Pharmacological Profile of LUF5771.

References

Application

Application Notes and Protocols for LUF5771 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals Introduction LUF5771 is a small molecule allosteric modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled recept...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5771 is a small molecule allosteric modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR) crucial for reproductive function. As an allosteric modulator, LUF5771 binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligands, Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG). This interaction modulates the receptor's response to the natural ligands. Pharmacologically, LUF5771 has been characterized as a potent allosteric inhibitor of recombinant LH (recLH) and the synthetic agonist Org 43553. Interestingly, at higher concentrations, LUF5771 can also act as a partial agonist, eliciting a submaximal receptor response on its own.

These application notes provide a detailed protocol for utilizing LUF5771 in radioligand binding assays to characterize its interaction with the LHCGR. The provided methodologies are based on established principles for studying allosteric modulators of GPCRs and specific details for the LHCGR.

Data Presentation

ParameterDescriptionObserved EffectReference
Binding Site Allosteric site on the LHCGR, likely within the transmembrane domain.Modulates the binding of orthosteric ligands.
Effect on Radioligand Dissociation LUF5771's interaction with the allosteric site influences the dissociation rate of the orthosteric radioligand.Significantly increases the dissociation of the radioligand.
Allosteric Inhibition LUF5771 inhibits the binding and/or signaling of orthosteric agonists.Concentration-dependent inhibition observed at 1 µM and 10 µM.
Partial Agonism LUF5771 can partially activate the LHCGR in the absence of an orthosteric agonist.At 10 µM, LUF5771 alone can activate the LH receptor to approximately 31% of the maximal response.

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

LH_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LH/hCG LH/hCG LHCGR LH/CG Receptor (LHCGR) LH/hCG->LHCGR Orthosteric Binding LUF5771 LUF5771 LUF5771->LHCGR Allosteric Binding Gs Gαs LHCGR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Steroidogenesis) CREB->Gene

Figure 1: LH/CG Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis node1 Culture CHO or HEK293 cells expressing human LHCGR node2 Prepare cell membranes by homogenization and centrifugation node1->node2 node3 Determine protein concentration of membrane preparation node2->node3 node4 Incubate membranes with: 1. [125I]-hCG (Radioligand) 2. LUF5771 (Test Compound) 3. Buffer or unlabeled hCG (Controls) node3->node4 node5 Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters node4->node5 node6 Wash filters with ice-cold wash buffer node5->node6 node7 Measure radioactivity of filters using a gamma counter node6->node7 node8 Calculate specific binding and analyze data (e.g., IC50, Ki) node7->node8

Figure 2: Radioligand Binding Assay Workflow.

Experimental Protocols

The following protocols describe a competitive radioligand binding assay to determine the affinity of LUF5771 for the LHCGR and a radioligand dissociation assay to assess its effect on the dissociation rate of the orthosteric ligand.

Materials and Reagents
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human LHCGR.

  • Radioligand: [125I]-hCG (specific activity ~2200 Ci/mmol).

  • Test Compound: LUF5771.

  • Unlabeled Ligand: Purified hCG for determination of non-specific binding.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 25 mM HEPES, 10 mM MgCl2, 0.5 M NaCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Cell scraper and homogenization buffer.

  • Centrifuge.

  • Gamma counter.

Protocol 1: Competitive Radioligand Binding Assay

This assay is designed to determine the inhibitory constant (Ki) of LUF5771 by measuring its ability to compete with the binding of a fixed concentration of [125I]-hCG to the LHCGR.

1. Membrane Preparation: a. Culture LHCGR-expressing cells to confluency. b. Harvest cells by scraping into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). c. Homogenize the cell suspension using a Dounce or polytron homogenizer on ice. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). g. Aliquot and store the membranes at -80°C until use.

2. Assay Procedure: a. Thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (typically 10-50 µg protein per well). b. In a 96-well plate, add the following in a final volume of 250 µL:

  • Total Binding: 50 µL of [125I]-hCG, 50 µL of assay buffer, and 150 µL of membrane suspension.
  • Non-specific Binding: 50 µL of [125I]-hCG, 50 µL of a saturating concentration of unlabeled hCG (e.g., 1 µM), and 150 µL of membrane suspension.
  • Competition: 50 µL of [125I]-hCG, 50 µL of varying concentrations of LUF5771, and 150 µL of membrane suspension. c. Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium. d. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. e. Wash the filters three times with 3 mL of ice-cold wash buffer. f. Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the log concentration of LUF5771. c. Determine the IC50 value (the concentration of LUF5771 that inhibits 50% of the specific binding of [125I]-hCG) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Dissociation Assay

This assay measures the effect of LUF5771 on the dissociation rate of [125I]-hCG from the LHCGR.

1. Association Phase: a. In centrifuge tubes, incubate a larger volume of the membrane preparation with [125I]-hCG at a concentration near its Kd for 60-120 minutes at room temperature to allow for association.

2. Dissociation Phase: a. Initiate dissociation by adding a large excess of unlabeled hCG (to prevent re-binding of the radioligand) to one set of tubes (control) and a large excess of unlabeled hCG plus a fixed concentration of LUF5771 to another set. b. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots from each tube and filter them as described in the competitive binding assay protocol. c. Measure the radioactivity remaining on the filters at each time point.

3. Data Analysis: a. Plot the natural logarithm of the percentage of specific binding remaining versus time. b. The slope of the resulting line will be the dissociation rate constant (koff). c. Compare the koff values in the presence and absence of LUF5771 to determine its effect on radioligand dissociation. An increase in the dissociation rate in the presence of LUF5771 is indicative of negative allosteric modulation of binding.

Conclusion

The protocols outlined in these application notes provide a framework for the detailed characterization of LUF5771 as an allosteric modulator of the LHCGR using radioligand binding assays. These experiments will enable researchers to investigate its mechanism of action and quantify its interaction with this important therapeutic target. Careful optimization of assay conditions, including membrane protein concentration, radioligand concentration, and incubation times, is recommended for obtaining robust and reproducible data.

Method

Application Notes and Protocols for In Vivo Administration of LUF5771 in Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a detailed protocol for the in vivo administration of LUF5771, a potent allosteric modulator of the luteinizing hor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, in animal models. LUF5771 has been identified as an inhibitor of recombinant LH (recLH) and Org 43553, while also being capable of partial activation of the LH receptor[1]. Due to the limited availability of specific in vivo data for LUF5771, this document leverages established protocols for a structurally and functionally similar compound, Org 43553, a well-characterized, orally active, low molecular weight agonist of the LH receptor[2][3]. The provided methodologies and data aim to serve as a comprehensive guide for preclinical research involving LUF5771.

Introduction to LUF5771 and the Luteinizing Hormone Receptor

LUF5771 is an allosteric modulator of the luteinizing hormone/choriogonadotropin receptor (LHCGR), a G protein-coupled receptor (GPCR) crucial for reproductive function[4]. The LHCGR is primarily expressed in the ovaries and testes and its activation is essential for steroidogenesis, ovulation, and the maintenance of pregnancy[4]. Upon ligand binding, the LHCGR activates a Gs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling cascade is fundamental to the physiological effects of LH and human chorionic gonadotropin (hCG). Allosteric modulators like LUF5771 bind to a site on the receptor distinct from the endogenous ligand, offering a novel approach to modulate receptor activity.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on the comparable LH receptor agonist, Org 43553, to provide a reference for designing in vivo experiments with LUF5771.

Table 1: In Vivo Efficacy of the LH Receptor Agonist Org 43553 in Rodent Models

Animal ModelAdministration RouteDosage RangeObserved EffectReference
Immature MiceOral (p.o.), once5 - 50 mg/kgTriggered ovulation
GnRH-antagonist-treated RatsOral (p.o.), once5 - 50 mg/kgIncreased ovulation
Adult Male RatsOral (p.o.), once10 - 250 mg/kgIncreased testosterone levels
Cyclic RatsOral (p.o.), single dose25 - 50 mg/kg100% ovulation induction
MiceSubcutaneous (s.c.)Not specifiedIncreased oxygen consumption and energy expenditure

Table 2: Pharmacokinetic Properties of Org 43553

Animal ModelAdministration RouteDoseBioavailabilityHalf-life (t½)Reference
RatsIntravenous (IV)5 mg/kg-5.6 hours
RatsOral (p.o.)50 mg/kg79%3.4 hours
DogsNot specifiedNot specified44%Not specified

Experimental Protocols

The following are detailed methodologies for key experiments, adapted for the use of LUF5771 based on protocols for similar compounds.

Preparation of LUF5771 for In Vivo Administration

For oral administration, a formulation similar to that used for Org 43553 is recommended.

  • Vehicle: Prepare a 10% Cremophor EL solution in sterile saline (0.9% NaCl).

  • Preparation:

    • Weigh the required amount of LUF5771.

    • Create a stock solution by dissolving LUF5771 in a suitable solvent.

    • Sequentially add co-solvents as needed to maintain solubility.

    • Prepare the final working solution for in vivo experiments fresh on the day of use by diluting the stock solution in the 10% Cremophor vehicle. The final volume for administration is typically 1 ml/kg body weight.

In Vivo Administration Protocol: Ovulation Induction in Rodents (Adapted from Org 43553 studies)

This protocol is designed to assess the efficacy of LUF5771 in inducing ovulation.

  • Animal Model: Immature female mice or cyclic female rats.

  • Procedure:

    • Administer a single dose of LUF5771 orally (e.g., via gavage) at a proposed dose range of 5-50 mg/kg.

    • For cyclic rats, administer the compound on the day of pro-estrus.

    • A control group should receive the vehicle only. A positive control group can be administered hCG (e.g., 150 IU/kg, subcutaneously).

    • After a set time (e.g., 24 hours), euthanize the animals.

    • Collect the oviducts and count the number of ovulated oocytes in the ampulla under a microscope to determine the ovulatory response.

In Vivo Administration Protocol: Testosterone Production in Male Rats (Adapted from Org 43553 studies)

This protocol assesses the effect of LUF5771 on steroidogenesis.

  • Animal Model: Adult male rats.

  • Procedure:

    • Administer a single dose of LUF5771 orally at a proposed dose range of 10-250 mg/kg.

    • Collect blood samples at various time points post-administration (e.g., 0, 2, 4, 8, 24 hours).

    • Process blood samples to obtain plasma or serum.

    • Measure testosterone levels using a validated method such as ELISA or mass spectrometry.

Visualization of Pathways and Workflows

Luteinizing Hormone Receptor Signaling Pathway

The binding of an agonist to the LHCGR initiates a cascade of intracellular events, primarily through the Gs/cAMP pathway.

LH_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular LHCGR LHCGR G_protein Gs Protein LHCGR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to LH LH / LUF5771 (Agonist) LH->LHCGR Binds G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis & Gene Transcription CREB->Steroidogenesis

Caption: Luteinizing Hormone Receptor (LHCGR) signaling cascade.

Experimental Workflow for In Vivo Administration and Analysis

A typical workflow for an in vivo study involving LUF5771.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation LUF5771 Formulation Dosing Drug Administration (Oral Gavage) Formulation->Dosing Animal_Prep Animal Acclimatization & Grouping Animal_Prep->Dosing Monitoring Behavioral & Physiological Monitoring Dosing->Monitoring Sampling Blood/Tissue Sampling Monitoring->Sampling Bioanalysis Hormone Level Analysis (e.g., ELISA) Sampling->Bioanalysis Histo Histological Analysis (e.g., Ovulation Count) Sampling->Histo Data_Analysis Data Interpretation & Statistical Analysis Bioanalysis->Data_Analysis Histo->Data_Analysis

Caption: General experimental workflow for LUF5771 in vivo studies.

References

Application

LUF5771: A Tool for Investigating Luteinizing Hormone Receptor Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract LUF5771 is a potent, small-molecule allosteric modulator of the Luteinizing Hormone Receptor (LHR). It functions as...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5771 is a potent, small-molecule allosteric modulator of the Luteinizing Hormone Receptor (LHR). It functions as a negative allosteric modulator (NAM) of recombinant luteinizing hormone (recLH) and the synthetic agonist Org 43553, while also exhibiting partial agonistic activity on its own. This dual functionality makes LUF5771 a valuable pharmacological tool for dissecting the complex signaling mechanisms of the LHR. These application notes provide a summary of LUF5771's properties, detailed protocols for its use in key in vitro assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The Luteinizing Hormone Receptor (LHR) is a class A G protein-coupled receptor (GPCR) crucial for reproductive function.[1][2][3][4] Upon binding its endogenous ligand, luteinizing hormone (LH), or the closely related human chorionic gonadotropin (hCG), the LHR primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This canonical pathway is central to steroidogenesis in the gonads. The LHR can also signal through other pathways, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

Allosteric modulators like LUF5771 offer a nuanced approach to studying LHR function. They bind to a site topographically distinct from the orthosteric ligand-binding site, providing a means to fine-tune receptor activity rather than simply turning it on or off. LUF5771 is a terphenyl derivative that is thought to bind within the seven-transmembrane domain of the LHR.

Data Presentation

The following table summarizes the quantitative data reported for LUF5771's activity at the Luteinizing Hormone Receptor.

ParameterValueLigandAssay TypeReference
Allosteric InhibitionConcentration-dependentrecLH, Org 43553Not specified
Partial Agonism31 ± 4% activationLUF5771 (10 µM)Not specified

Signaling Pathways

The Luteinizing Hormone Receptor can initiate multiple downstream signaling cascades. The primary pathway involves Gαs-mediated cAMP production. However, signaling through Gαq and subsequent activation of the ERK1/2 pathway has also been documented. LUF5771, as an allosteric modulator, can influence these pathways in a complex manner.

LHR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LHR LHR Gas Gαs LHR->Gas Activates Gaq Gαq LHR->Gaq Activates LH LH/hCG LH->LHR Orthosteric Agonist LUF5771 LUF5771 LUF5771->LHR Allosteric Modulator AC Adenylyl Cyclase Gas->AC Activates PLC PLC Gaq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Transcription ERK->Gene CREB->Gene

Caption: LHR signaling pathways modulated by orthosteric and allosteric ligands.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of LUF5771 on LHR function are provided below.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the ability of LUF5771 to compete with a radiolabeled ligand for binding to the LHR.

Radioligand_Binding_Workflow A Prepare cell membranes expressing LHR B Incubate membranes with radiolabeled ligand (e.g., [125I]hCG) A->B C Add increasing concentrations of LUF5771 B->C D Incubate to equilibrium C->D E Separate bound from free radioligand (filtration) D->E F Quantify bound radioactivity E->F G Data Analysis: Calculate Ki or IC50 F->G

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the human LHR (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [¹²⁵I]hCG) to each well.

    • Add increasing concentrations of LUF5771 (or a known competitor for the standard curve).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 2-18 hours).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of LUF5771.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation if the Kd of the radioligand is known.

cAMP Accumulation Assay

This protocol measures the ability of LUF5771 to stimulate or inhibit cAMP production, a key second messenger in LHR signaling.

cAMP_Assay_Workflow A Seed LHR-expressing cells in a 96-well plate B Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) A->B C Treat cells with LUF5771 (agonist mode) or LH/hCG + LUF5771 (antagonist mode) B->C D Incubate for a defined period (e.g., 30 minutes) C->D E Lyse cells and measure intracellular cAMP levels D->E F Data Analysis: Generate dose-response curves and calculate EC50 or IC50 E->F

Caption: Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture:

    • Seed LHR-expressing cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes to prevent cAMP degradation.

    • For agonist mode: Add increasing concentrations of LUF5771 to the wells.

    • For antagonist mode: Add a constant concentration of LH or hCG (e.g., EC₈₀) along with increasing concentrations of LUF5771.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of LUF5771.

    • For agonist data, fit the curve to a sigmoidal dose-response equation to determine the EC₅₀ and Emax.

    • For antagonist data, fit the curve to a sigmoidal dose-inhibition equation to determine the IC₅₀.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of LUF5771 on the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.

ERK_Assay_Workflow A Culture LHR-expressing cells to near confluency B Serum-starve cells (e.g., 4-18 hours) A->B C Treat cells with LUF5771, LH/hCG, or a combination B->C D Lyse cells at various time points C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane E->F G Probe with antibodies against phospho-ERK1/2 and total ERK1/2 F->G H Detect and quantify band intensities G->H I Data Analysis: Normalize phospho-ERK to total ERK H->I

Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.

Protocol:

  • Cell Culture and Treatment:

    • Grow LHR-expressing cells in appropriate culture dishes until they are 80-90% confluent.

    • Serum-starve the cells for 4-18 hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with LUF5771, LH/hCG, or a combination for various time points (e.g., 5, 10, 15, 30, 60 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized p-ERK1/2 levels against time or drug concentration.

Conclusion

LUF5771 is a versatile pharmacological tool for probing the allosteric modulation of the Luteinizing Hormone Receptor. Its ability to act as both a negative allosteric modulator and a partial agonist allows for the detailed investigation of LHR signaling and regulation. The protocols provided herein offer a foundation for researchers to characterize the effects of LUF5771 and other potential allosteric modulators on LHR function, ultimately contributing to a deeper understanding of this important reproductive hormone receptor and aiding in the development of novel therapeutics.

References

Method

Application of LUF5771 in Reproductive Biology Research

For Researchers, Scientists, and Drug Development Professionals Introduction LUF5771 is a potent, small-molecule allosteric modulator of the gonadotropin-releasing hormone (GnRH) receptor, a key player in the regulation...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5771 is a potent, small-molecule allosteric modulator of the gonadotropin-releasing hormone (GnRH) receptor, a key player in the regulation of the reproductive axis. Specifically, it acts as a negative allosteric modulator (NAM) of the luteinizing hormone (LH) receptor, inhibiting the effects of recombinant LH (recLH) and other allosteric agonists like Org 43553.[1] Interestingly, at higher concentrations, LUF5771 also exhibits partial agonist activity, capable of weakly activating the LH receptor on its own.[1] This dual functionality makes LUF5771 a valuable tool for dissecting the complex signaling pathways governing reproductive processes.

These application notes provide a summary of the known quantitative data for LUF5771, detailed protocols for its use in in-vitro settings, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of LUF5771. This information is crucial for designing experiments and interpreting results.

ParameterValueTargetComments
Allosteric InhibitionConcentration-dependentrecLH and Org 43553 on LH receptorInhibition observed at 1 µM and 10 µM.[1]
Partial Agonist Activity31 ± 4% activationLH receptorObserved at a concentration of 10 µM.[1]

Signaling Pathways and Mechanism of Action

LUF5771 exerts its effects by binding to an allosteric site on the LH receptor, a G protein-coupled receptor (GPCR). This binding event modulates the receptor's response to its endogenous ligand, LH. As a negative allosteric modulator, LUF5771 reduces the efficacy of LH binding and subsequent downstream signaling. The partial agonist activity at higher concentrations suggests that LUF5771 can induce a conformational change in the receptor, leading to a low level of activation even in the absence of the primary agonist.

The LH receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). To a lesser extent, it can also couple to Gq/11, activating the phospholipase C (PLC) pathway and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

LUF5771_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH LH LH_Receptor LH Receptor (GPCR) LH->LH_Receptor Binds to orthosteric site LUF5771 LUF5771 LUF5771->LH_Receptor Binds to allosteric site G_Protein G Protein (Gs/Gq) LUF5771->G_Protein Inhibits LH-mediated activation (NAM) LUF5771->G_Protein Weakly activates (Partial Agonist) LH_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates (Gs) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Steroidogenesis, Gene Expression) PKA->Cellular_Response Ca_PKC->Cellular_Response

Caption: LUF5771 Signaling Pathway at the LH Receptor. (Within 100 characters)

Experimental Protocols

The following are generalized protocols for studying the effects of LUF5771 in vitro. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Inhibition of LH-induced cAMP Production

Objective: To determine the inhibitory effect of LUF5771 on LH-stimulated cAMP production in a gonadotrope cell line (e.g., LβT2) or other cells expressing the LH receptor.

Materials:

  • Gonadotrope cell line (e.g., LβT2 cells)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Recombinant Luteinizing Hormone (recLH)

  • LUF5771

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Multi-well cell culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed the gonadotrope cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO2.

  • Pre-treatment with LUF5771: On the day of the experiment, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes. Then, add varying concentrations of LUF5771 (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.

  • LH Stimulation: Add a fixed, sub-maximal concentration of recLH (e.g., EC50 concentration) to the wells already containing LUF5771.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C. This time should be optimized based on the kinetics of cAMP production in the specific cell line.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of LUF5771. Fit the data to a four-parameter logistic equation to determine the IC50 value of LUF5771.

cAMP_Inhibition_Workflow Seed_Cells 1. Seed gonadotrope cells in 96-well plate Pre_incubation 2. Pre-incubate with phosphodiesterase inhibitor Seed_Cells->Pre_incubation Add_LUF5771 3. Add varying concentrations of LUF5771 Pre_incubation->Add_LUF5771 Add_LH 4. Add fixed concentration of recLH Add_LUF5771->Add_LH Incubate 5. Incubate at 37°C Add_LH->Incubate Measure_cAMP 6. Lyse cells and measure intracellular cAMP Incubate->Measure_cAMP Analyze_Data 7. Plot dose-response curve and determine IC50 Measure_cAMP->Analyze_Data

Caption: Workflow for cAMP Inhibition Assay. (Within 100 characters)
Protocol 2: Assessment of Partial Agonist Activity of LUF5771

Objective: To determine the partial agonist activity of LUF5771 by measuring its ability to stimulate cAMP production in the absence of LH.

Materials:

  • Same as Protocol 1, with the exception of recLH.

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Pre-incubation: Follow step 2 from Protocol 1.

  • LUF5771 Stimulation: Add varying concentrations of LUF5771 (e.g., 0.1 nM to 100 µM) to the wells. Include a vehicle control and a positive control with a saturating concentration of recLH.

  • Incubation: Follow step 4 from Protocol 1.

  • cAMP Measurement: Follow step 5 from Protocol 1.

  • Data Analysis: Plot the cAMP concentration against the log concentration of LUF5771. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax of LUF5771. The Emax of LUF5771 should be compared to the Emax of the saturating concentration of recLH to determine the degree of partial agonism.

Logical Relationship of LUF5771's Dual Activity

The dual activity of LUF5771 as both a negative allosteric modulator and a partial agonist can be understood as a concentration-dependent phenomenon. At lower concentrations, its primary effect is to antagonize the action of the endogenous ligand. As the concentration increases, it begins to induce a low level of receptor activation itself.

LUF5771_Dual_Activity Low_Conc Low [LUF5771] NAM_Effect Negative Allosteric Modulation Low_Conc->NAM_Effect High_Conc High [LUF5771] Partial_Agonist_Effect Partial Agonist Activity High_Conc->Partial_Agonist_Effect Inhibition Inhibition of LH Action NAM_Effect->Inhibition Weak_Activation Weak Receptor Activation Partial_Agonist_Effect->Weak_Activation

Caption: Concentration-Dependent Activity of LUF5771. (Within 100 characters)

Conclusion

LUF5771 is a versatile pharmacological tool for investigating the role of the LH receptor in reproductive biology. Its well-defined negative allosteric modulatory and partial agonist activities allow for precise manipulation of LH receptor signaling. The protocols and data provided in these application notes serve as a starting point for researchers to explore the multifaceted effects of LUF5771 in their specific experimental systems. Further characterization of its in vivo effects and its impact on other downstream signaling pathways will continue to enhance its utility in both basic research and drug discovery.

References

Application

LUF5771: Application Notes and Protocols for Functional Assays as a Negative Allosteric Modulator

For Research Use Only. Not for use in diagnostic procedures. Introduction LUF5771 is a potent, small-molecule negative allosteric modulator (NAM) of the human luteinizing hormone/choriogonadotropin receptor (LHCGR). As a...

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LUF5771 is a potent, small-molecule negative allosteric modulator (NAM) of the human luteinizing hormone/choriogonadotropin receptor (LHCGR). As a non-competitive antagonist, LUF5771 binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG). This allosteric modulation results in a concentration-dependent inhibition of the receptor's response to orthosteric agonists. Notably, LUF5771 exhibits partial agonist activity at higher concentrations, capable of activating the LHCGR to a small degree in the absence of an orthosteric agonist.

These application notes provide an overview of the functional characterization of LUF5771 and detailed protocols for key in vitro assays to assess its activity as a negative allosteric modulator.

Data Presentation

Table 1: In Vitro Activity of LUF5771 at the Human LH Receptor

Assay TypeAgonistParameterLUF5771 Value
Radioligand Binding[³H]-Org43553K_d Fold-Shift3.3-fold increase[1]
Functional (Signaling)-Partial Agonism31 ± 4% of max response at 10 µM[2]

Signaling Pathways and Experimental Workflows

The LHCGR primarily signals through the Gs/adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). It can also couple to the Gq/11 pathway, activating phospholipase C (PLC) and leading to the generation of inositol phosphates and subsequent intracellular calcium mobilization. LUF5771, by binding to an allosteric site within the transmembrane domain, modulates these signaling cascades.

LH_Receptor_Signaling cluster_membrane Cell Membrane LHR LH Receptor Gs Gs LHR->Gs Activation Gq Gq LHR->Gq Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production PLC Phospholipase C IP3 Inositol Phosphates PLC->IP3 Production Gs->AC Stimulation Gq->PLC Stimulation LH LH / hCG LH->LHR Orthosteric Binding LUF5771 LUF5771 (NAM) LUF5771->LHR Allosteric Binding PKA PKA cAMP->PKA Activation Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC Ca2->PKC Activation Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_assays Functional Assays Binding_Assay Radioligand Binding Assay Data_Analysis Data Analysis (IC₅₀, Kᵢ, Fold-Shift) Binding_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay cAMP_Assay->Data_Analysis IP_Assay Inositol Phosphate Assay IP_Assay->Data_Analysis Characterization Characterization of LUF5771 Characterization->Binding_Assay Characterization->cAMP_Assay Characterization->IP_Assay

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting LUF5771 solubility issues in aqueous solutions

This guide provides troubleshooting and frequently asked questions (FAQs) for handling LUF5771, a novel kinase inhibitor with characteristically low aqueous solubility. Frequently Asked Questions (FAQs) Q1: What is the r...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for handling LUF5771, a novel kinase inhibitor with characteristically low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of LUF5771?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating initial high-concentration stock solutions of LUF5771.[1][2] LUF5771 is a hydrophobic molecule, and DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[1] For optimal stability, use anhydrous, high-purity DMSO and store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][3]

Q2: My LUF5771 precipitated when I diluted my DMSO stock solution directly into my aqueous buffer (e.g., PBS or cell culture medium). Why did this happen and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to fall out of solution.

To prevent this, you can use several strategies:

  • Reduce the Final Concentration: Your target concentration may be above the aqueous solubility limit of LUF5771. Try using a lower final concentration in your experiment.

  • Perform an Intermediate Dilution Step: Instead of diluting directly into the aqueous buffer, first perform a serial dilution of your high-concentration stock into a solvent mixture (e.g., a mix of DMSO and your final buffer) before the final dilution into the aqueous medium.

  • Increase Mixing and Pre-warm Media: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersion. Pre-warming the aqueous medium to 37°C can also help maintain solubility, but ensure LUF5771 is stable at this temperature.

  • Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is low (typically ≤0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: Can I use co-solvents or other excipients to improve the solubility of LUF5771 in my working solution?

A3: Yes, using co-solvents or other solubility enhancers is a viable strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity, which can help keep a hydrophobic compound like LUF5771 dissolved.

  • Common Co-solvents: Besides DMSO, other biocompatible co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol (PG) can be considered.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.

The choice and concentration of any excipient must be carefully validated to ensure it does not interfere with your experimental assay or cause cellular toxicity.

Q4: How does pH affect the solubility of LUF5771, and can I use pH modification to my advantage?

A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. LUF5771 is a weakly basic compound (hypothetical pKa = 5.5).

  • Below pKa: At pH values below its pKa (e.g., in acidic conditions), LUF5771 will be protonated, carrying a positive charge. This charged form is generally more soluble in aqueous solutions.

  • Above pKa: At pH values above its pKa (e.g., in neutral or basic conditions like typical cell culture media at pH 7.4), LUF5771 will be in its neutral, uncharged form, which is less soluble.

Therefore, adjusting the pH of your buffer to be more acidic can increase the solubility of LUF5771. However, it is critical to ensure that the chosen pH is compatible with your biological system (e.g., cells, proteins) and does not degrade the compound.

Troubleshooting Guides & Experimental Protocols

Objective: To prepare a stable, high-concentration stock solution of LUF5771 for subsequent dilution.

Materials:

  • LUF5771 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of LUF5771 powder. For example, for 1 mL of a 10 mM solution (assuming MW = 450 g/mol ), weigh 4.5 mg.

  • Solvent Addition: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C until the compound is fully dissolved. Visually inspect to ensure no particulate matter is visible.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Objective: To estimate the highest concentration of LUF5771 that remains soluble in a specific aqueous medium to avoid precipitation during experiments.

Materials:

  • 10 mM LUF5771 stock solution in DMSO

  • Target aqueous medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microplate or tubes

  • Microscope

Procedure:

  • Serial Dilution: Prepare a series of dilutions of LUF5771 in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Vehicle Control: Prepare a control sample containing the medium with the same final concentration of DMSO as the highest LUF5771 concentration (e.g., if 100 µM is the highest concentration from a 10 mM stock, the final DMSO is 1%).

  • Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2-24 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for signs of precipitation, such as cloudiness, crystals, or a film.

  • Microscopic Examination: For a more sensitive assessment, place a drop of each solution onto a slide and examine under a microscope for the presence of crystals. The highest concentration that remains clear is your estimated maximum working solubility.

Data Presentation

Table 1: LUF5771 Solubility in Various Solvent Systems (Note: This data is hypothetical and for illustrative purposes. Users must determine solubility experimentally.)

Solvent SystemLUF5771 Solubility (Approx.)Notes
100% DMSO>100 mMRecommended for primary stock solutions.
100% Ethanol~25 mMAlternative stock solvent; may have higher cell toxicity than DMSO.
PBS (pH 7.4)<1 µMVery low solubility in standard physiological buffers.
PBS (pH 5.0)~15 µMSolubility increases at lower pH due to protonation of the molecule.
DMEM + 10% FBS (pH 7.4)~5-10 µMSerum proteins can help stabilize the compound and increase solubility.
PBS + 2% Tween® 80~50 µMSurfactants can significantly enhance aqueous solubility.
PBS + 5% (w/v) β-Cyclodextrin~75 µMCyclodextrins form inclusion complexes to improve solubility.

Visualizations

G Troubleshooting Workflow for LUF5771 Precipitation start LUF5771 Precipitates in Aqueous Medium q1 Is final concentration above known solubility limit? start->q1 a1_yes Lower Final Concentration q1->a1_yes Yes q2 Was stock added directly to aqueous buffer? q1->q2 No end_ok Solution is Clear a1_yes->end_ok a2_yes Use Intermediate Dilution (e.g., in DMSO/Buffer mix) OR Add stock slowly while vortexing q2->a2_yes Yes q3 Is final DMSO concentration >0.5%? q2->q3 No a2_yes->end_ok a3_yes Prepare higher conc. stock to reduce volume added q3->a3_yes Yes q4 Still precipitating? q3->q4 No a3_yes->end_ok a4_yes Consider Solubility Enhancers: - Co-solvents (PEG) - Surfactants (Tween) - Cyclodextrins q4->a4_yes Yes q4->end_ok No a4_yes->end_ok

Caption: A logical workflow for troubleshooting LUF5771 precipitation issues.

G Experimental Workflow for Preparing LUF5771 Working Solution cluster_stock Step 1: Stock Preparation cluster_working Step 2: Working Solution Preparation cluster_assay Step 3: Assay stock1 Weigh LUF5771 Powder stock2 Dissolve in 100% DMSO to make 10 mM stock stock1->stock2 stock3 Aliquot and Store at -80°C stock2->stock3 work1 Thaw one aliquot of 10 mM stock stock3->work1 work3 Add stock solution dropwise to buffer while vortexing to reach final concentration work1->work3 work2 Pre-warm aqueous buffer (e.g., Media) to 37°C work2->work3 work4 Visually inspect for clarity work3->work4 assay1 Add working solution to experimental system (e.g., cells) work4->assay1 assay2 Include Vehicle Control (Buffer + same % DMSO)

Caption: Experimental workflow for preparing LUF5771 working solutions.

G Hypothetical Signaling Pathway for LUF5771 GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival TF->Response LUF5771 LUF5771 LUF5771->MEK

References

Optimization

Technical Support Center: Optimizing LUF5771 Concentration for Maximal Inhibitory Effect

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LUF5771, a potent allosteric inhibitor of the luteinizing hormone (LH) receptor....

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LUF5771, a potent allosteric inhibitor of the luteinizing hormone (LH) receptor. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate the optimization of LUF5771 concentration for achieving maximal inhibitory effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LUF5771 and what is its primary mechanism of action?

A1: LUF5771 is a potent small molecule allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor[1]. Unlike orthosteric inhibitors that bind to the same site as the natural ligand (luteinizing hormone), LUF5771 binds to a distinct site on the receptor, the seven-transmembrane domain[1]. This binding event modulates the receptor's conformation, thereby inhibiting its activation by LH.

Q2: What is the reported effective concentration range for LUF5771?

A2: The inhibitory effect of LUF5771 is concentration-dependent. Concentrations of 1 µM and 10 µM have been shown to be effective in inhibiting the LH receptor[1]. One study on allosteric modulators of the LH receptor reported a compound with an IC50 value of 0.069 ± 0.01 μM, which may provide a starting point for dose-response experiments.

Q3: Does LUF5771 have any agonist activity?

A3: Yes, at higher concentrations (e.g., 10 µM), LUF5771 has been observed to partially activate the LH receptor[1]. This is a critical consideration when designing experiments to achieve maximal inhibitory effect, as high concentrations may lead to confounding partial agonism.

Q4: How should I prepare and store LUF5771?

A4: LUF5771 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared in DMSO. It is crucial to aliquot the stock solution and store it at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month) to avoid repeated freeze-thaw cycles[1].

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of LUF5771 concentration.

Issue Potential Cause Troubleshooting Steps
High variability in inhibitory effect between experiments Inconsistent cell density, passage number, or health.Standardize cell seeding density and use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Instability of LUF5771 in working solutions.Prepare fresh dilutions of LUF5771 from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.
Lower than expected inhibition at tested concentrations Suboptimal assay conditions.Optimize assay parameters such as incubation time with LUF5771 and the concentration of LH used for stimulation.
Incorrect measurement of the downstream signaling readout.Ensure the chosen assay (e.g., cAMP measurement, IP1 accumulation) is sensitive and validated for your cell system. Include appropriate positive and negative controls.
Partial agonistic effect observed at inhibitory concentrations The concentration of LUF5771 is too high.Perform a detailed dose-response curve to identify the concentration range that provides maximal inhibition without significant partial agonism. This is the "inhibitory window."
Cell line specific response.The degree of partial agonism may vary between different cell lines expressing the LH receptor. Characterize this for your specific model.
Precipitation of LUF5771 in culture medium Poor solubility of the compound at the working concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability. If precipitation occurs, consider using a different solvent or a solubilizing agent, after validating its compatibility with your assay.

Experimental Protocols

Protocol 1: Determination of the IC50 of LUF5771 for LH Receptor Inhibition

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of LUF5771 in a cell-based assay. The principle is to measure the inhibition of LH-induced downstream signaling (e.g., cAMP production) across a range of LUF5771 concentrations.

Materials:

  • Cells expressing the human LH receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • LUF5771

  • Luteinizing Hormone (LH)

  • Assay buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Seeding: Seed the LH receptor-expressing cells into the assay plates at a predetermined optimal density and allow them to adhere overnight.

  • LUF5771 Preparation: Prepare a serial dilution of LUF5771 in assay buffer. A suggested starting range, based on available data, is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the LUF5771 dilutions).

  • Inhibitor Pre-incubation: Add the diluted LUF5771 or vehicle control to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • LH Stimulation: Add LH at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control (no LH stimulation).

  • Incubation: Incubate the plate for the optimal time required for the signaling event to occur (e.g., 30 minutes for cAMP production).

  • Signal Detection: Lyse the cells (if required by the kit) and measure the downstream signal (e.g., cAMP levels) according to the manufacturer's instructions of the detection kit.

  • Data Analysis:

    • Normalize the data by setting the signal from the LH-stimulated wells (in the presence of vehicle) as 100% and the signal from the unstimulated wells as 0%.

    • Plot the normalized response against the logarithm of the LUF5771 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed LH Receptor-Expressing Cells C Pre-incubate Cells with LUF5771 A->C B Prepare LUF5771 Serial Dilutions B->C D Stimulate with LH (EC80) C->D E Incubate for Signal Generation D->E F Measure Downstream Signal (e.g., cAMP) E->F G Normalize Data F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of LUF5771.

Data Presentation

The following tables provide a structured summary of expected quantitative data from LUF5771 experiments.

Table 1: LUF5771 Properties and Recommended Concentrations

ParameterValueReference
Mechanism of Action Allosteric Inhibitor of LH Receptor
Binding Site Seven-transmembrane domain
Reported Effective Concentrations 1 µM, 10 µM
Potential IC50 0.069 ± 0.01 μM
Stock Solution (recommended) 10 mM in DMSO
Stock Solution Storage -80°C (6 months), -20°C (1 month)

Table 2: Example Dose-Response Data for LUF5771 Inhibition of LH-induced cAMP Production

LUF5771 Concentration (log M)% Inhibition (Mean ± SD)
-9.02.5 ± 1.1
-8.510.2 ± 2.3
-8.025.8 ± 3.5
-7.548.9 ± 4.1
-7.075.3 ± 3.2
-6.590.1 ± 2.5
-6.095.6 ± 1.8
-5.596.2 ± 1.5

Note: This is hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions.

Signaling Pathways

LUF5771 inhibits the activation of the LH receptor, which signals through two primary G-protein coupled pathways: the Gs and Gq pathways.

LH Receptor Gs Signaling Pathway

Upon activation by LH, the receptor couples to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and cellular responses. LUF5771, as an allosteric inhibitor, prevents this cascade.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LH LH LHR LH Receptor LH->LHR Binds Gs Gs Protein LHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces LUF5771 LUF5771 LUF5771->LHR Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: LUF5771 inhibits the LH receptor Gs signaling pathway.

LH Receptor Gq Signaling Pathway

The LH receptor can also couple to the Gq protein. Activated Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various cellular effects. LUF5771 blocks the initiation of this pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LH LH LHR LH Receptor LH->LHR Binds Gq Gq Protein LHR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves LUF5771 LUF5771 LUF5771->LHR Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: LUF5771 inhibits the LH receptor Gq signaling pathway.

References

Troubleshooting

How to avoid LUF5771 precipitation in cell culture media

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of the recLH/Org 43553 inhibitor, LUF5771, in cell culture media. Troubleshooting...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of the recLH/Org 43553 inhibitor, LUF5771, in cell culture media.

Troubleshooting Guide

Precipitation of LUF5771 in cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. The following guide addresses common observations related to LUF5771 precipitation and provides recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitate Formation Upon Dilution Solvent Shock: Rapid change in solvent polarity when a concentrated LUF5771 stock in DMSO is added to the aqueous cell culture medium.1. Pre-warm the media: Ensure the cell culture medium is at 37°C before adding the LUF5771 stock solution.[1] 2. Step-wise Dilution: First, create an intermediate dilution of the LUF5771 stock in a small volume of pre-warmed serum-free media. Mix gently and then add this intermediate dilution to the final volume of complete media. 3. Slow Addition with Agitation: Add the LUF5771 stock solution drop-wise to the vortex of the media while gently swirling to ensure rapid dispersion.
High Final Concentration: The intended experimental concentration of LUF5771 exceeds its solubility limit in the cell culture medium.1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration of LUF5771 in your specific cell culture medium. 2. Conduct Dose-Response Experiment: Start with a lower, fully solubilized concentration of LUF5771 and titrate up to find the lowest effective concentration.
Precipitate Forms Over Time in Incubator Temperature Shift: Changes in temperature between initial preparation and incubation at 37°C can affect solubility.[1]1. Pre-warm Media: Always pre-warm the media to 37°C before adding LUF5771. 2. Equilibrate: Allow the prepared media containing LUF5771 to equilibrate at 37°C for a short period before adding to cells.
pH Shift: The CO2 environment in the incubator can lower the pH of the media, potentially affecting the solubility of pH-sensitive compounds.[1]1. Proper Buffering: Ensure the media is adequately buffered for the CO2 concentration in your incubator. 2. Monitor Media Color: A change in the phenol red indicator can signal a significant pH shift.
Interaction with Media Components: LUF5771 may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[1]1. Test in Simpler Buffer: Assess the solubility of LUF5771 in a simple buffer like PBS to determine if media components are contributing to precipitation. 2. Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and solubilize hydrophobic compounds. If using low-serum or serum-free media, consider if modifying the serum concentration is feasible for your experiment.

Troubleshooting Workflow for LUF5771 Precipitation

G start Precipitation Observed check_stock Check Stock Solution (Clear? Correct Solvent?) start->check_stock check_dilution Review Dilution Method start->check_dilution check_concentration Is Concentration Too High? start->check_concentration check_media Evaluate Media Conditions (Temp, pH, Serum) start->check_media sol_stock Re-dissolve Stock (Warm/Sonicate) check_stock->sol_stock If cloudy sol_dilution Optimize Dilution (Pre-warm media, slow addition) check_dilution->sol_dilution sol_concentration Determine Kinetic Solubility (See Protocol) check_concentration->sol_concentration sol_media Adjust Media Conditions (Buffer, Serum %) check_media->sol_media end_good Precipitation Resolved sol_stock->end_good sol_dilution->end_good sol_concentration->end_good sol_media->end_good

Caption: A flowchart outlining the steps to troubleshoot and resolve LUF5771 precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing LUF5771 stock solutions? A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of LUF5771. Ensure you are using a high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can reduce its solubilizing capacity.[2]

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium? A2: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid cellular toxicity. The tolerable DMSO concentration can be cell-line specific, so it is advisable to run a vehicle control (media with the same final DMSO concentration but without LUF5771) to assess its effect on your cells.

Q3: Can the type of cell culture medium affect LUF5771 solubility? A3: Yes, the composition of the cell culture medium can significantly influence the solubility of LUF5771. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and vitamins that can interact with the compound. If you consistently encounter precipitation, testing the solubility of LUF5771 in an alternative basal medium might be beneficial if your experimental design allows.

Q4: How does serum in the media affect LUF5771 solubility? A4: Serum, such as Fetal Bovine Serum (FBS), contains proteins like albumin that can bind to hydrophobic compounds, which can increase their apparent solubility and stability in aqueous solutions. If you are working with low-serum or serum-free media, you may observe a higher tendency for LUF5771 to precipitate compared to experiments conducted in media with higher serum concentrations.

Q5: Should I filter my media after adding LUF5771 if I see a precipitate? A5: Filtering the media to remove the precipitate is not recommended as this will lower the effective concentration of the compound in your experiment to an unknown extent, making the results unreliable. The primary goal should be to prevent precipitation from occurring in the first place.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of LUF5771 in Cell Culture Media

This protocol provides a method to estimate the maximum concentration of LUF5771 that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • LUF5771 powder

  • Anhydrous, cell culture grade DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope or plate reader capable of measuring turbidity

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve LUF5771 in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.

    • In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the LUF5771 stock solution in the pre-warmed medium. For example, you can prepare a 2-fold dilution series to test final concentrations ranging from 100 µM down to 1 µM.

    • Crucially, ensure the final DMSO concentration is constant across all dilutions and your vehicle control (e.g., 0.2%).

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assessment of Precipitation:

    • Visual Inspection: Carefully inspect each tube or well against a light source for any signs of cloudiness or visible particles.

    • Microscopic Examination: Pipette a small volume from each dilution onto a slide and examine under a microscope for crystalline structures.

    • Turbidity Measurement: If using a plate reader, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of LUF5771 that does not show any signs of precipitation is considered the kinetic solubility under these conditions.

Signaling Pathway

LUF5771 is an allosteric inhibitor of the Luteinizing Hormone (LH) receptor, also known as the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G protein-coupled receptor (GPCR). Upon binding of LH, the receptor activates G proteins, primarily Gs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses.

LH Receptor Signaling Pathway

LH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHR LH Receptor (LHCGR) G_Protein G Protein (Gs) LHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Steroidogenesis) PKA->Response Phosphorylates Targets LH LH LH->LHR Binds LUF5771 LUF5771 LUF5771->LHR Inhibits ATP ATP ATP->AC

Caption: The signaling pathway of the Luteinizing Hormone (LH) receptor and the inhibitory action of LUF5771.

References

Optimization

Interpreting unexpected results in LUF5771 experiments

Welcome to the technical support center for LUF5771. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving this novel compound.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LUF5771. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LUF5771?

A1: LUF5771 is a potent and selective small molecule inhibitor of the Kinase Associated Protein 6 (KAP6). It functions by binding to the ATP-binding pocket of KAP6, preventing the phosphorylation of its primary downstream target, Substrate Target Alpha (STA). This inhibition is expected to disrupt the pro-survival signaling cascade mediated by the KAP6-STA pathway, leading to the induction of apoptosis in KAP6-expressing cancer cells.

Q2: In which cell lines is LUF5771 expected to be most effective?

A2: LUF5771 is designed for efficacy in cell lines with high expression levels of its target, KAP6. We recommend performing baseline KAP6 expression analysis (e.g., via Western blot or qPCR) on your cell lines of interest to correlate with the observed potency of LUF5771.

Q3: What is the recommended solvent for dissolving LUF5771?

A3: LUF5771 is readily soluble in dimethyl sulfoxide (DMSO) for in vitro use. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though vehicle suitability should be confirmed for your specific animal model.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of STA Phosphorylation

You are treating KAP6-positive cancer cells with LUF5771 but observe variable or no reduction in phosphorylated STA (pSTA) levels via Western blot.

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Compound Degradation Aliquot LUF5771 in DMSO upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Suboptimal Incubation Time The kinetics of STA dephosphorylation can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal LUF5771 treatment duration for maximal pSTA inhibition in your specific cell line.
Cell Confluency High cell confluency can alter signaling pathways. Ensure you are plating cells at a consistent density and that they are in the logarithmic growth phase at the time of treatment.
Reagent Quality Verify the specificity and efficacy of your primary antibodies for both total STA and pSTA. Ensure your lysis buffer contains appropriate phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of proteins during sample preparation.

Experimental Workflow: Troubleshooting pSTA Inhibition

G cluster_analysis Analysis P1 Prepare Fresh LUF5771 Dilutions E1 Perform Time-Course (1, 4, 8, 24h) P1->E1 E2 Perform Dose-Response (e.g., 0.1-10 µM) P1->E2 P2 Plate Cells at Consistent Density P2->E1 P2->E2 A1 Lyse Cells with Phosphatase Inhibitors E1->A1 E2->A1 A2 Perform Western Blot (pSTA, Total STA, Loading Control) A1->A2 A3 Analyze Results A2->A3

Caption: Troubleshooting workflow for inconsistent pSTA inhibition.

Issue 2: Unexpected Cytotoxicity in Control (KAP6-Negative) Cell Lines

You observe significant cell death in your control cell lines that do not express KAP6, suggesting off-target effects.

Possible Causes and Solutions

Possible Cause Troubleshooting Step
High LUF5771 Concentration High concentrations of any compound can lead to non-specific toxicity. Determine the IC50 of LUF5771 in both your KAP6-positive and KAP6-negative lines. A large therapeutic window between the two indicates on-target specificity.
Solvent Toxicity Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Run a vehicle-only control (media with the same DMSO concentration but no LUF5771) to assess the baseline toxicity of your solvent.
Off-Target Kinase Inhibition LUF5771 may have inhibitory activity against other structurally similar kinases. Consider performing a broad-panel kinase screen to identify potential off-targets that may be expressed in your control cells.

LUF5771 IC50 Comparison Data

Cell LineKAP6 ExpressionLUF5771 IC50 (µM)
Cancer-A High0.5
Cancer-B High0.8
Control-X Negative15.2
Control-Y Negative21.5
Issue 3: Upregulation of KAP7 Expression Following LUF5771 Treatment

You have observed that while LUF5771 inhibits STA phosphorylation, it also leads to an increase in the mRNA or protein levels of KAP7, a related kinase.

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Feedback Loop Activation Inhibition of the KAP6 pathway may trigger a compensatory feedback mechanism, leading to the transcriptional upregulation of KAP7. This is a known phenomenon in kinase inhibitor research.
Off-Target Transcriptional Effect LUF5771 could be unintentionally modulating transcription factors that regulate KAP7 expression.

Logical Relationship: Compensatory Feedback

G LUF5771 LUF5771 KAP6 KAP6 LUF5771->KAP6 Inhibits pSTA pSTA KAP6->pSTA Phosphorylates Survival Pro-Survival Signal pSTA->Survival Feedback Compensatory Feedback Loop Survival->Feedback KAP7 KAP7 Upregulation Feedback->KAP7 Induces

Caption: Potential compensatory feedback loop due to LUF5771.

Key Experimental Protocols

Protocol 1: Western Blot for pSTA and Total STA
  • Cell Lysis: After treating cells with LUF5771 for the desired time, wash cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pSTA and total STA, diluted in the blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities and normalize the pSTA signal to the total STA signal for each sample. A loading control (e.g., GAPDH, β-actin) should also be probed to ensure equal protein loading.

Troubleshooting

LUF5771 Technical Support Center: Troubleshooting Off-Target Effects

Welcome to the technical support center for LUF5771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of LUF5771 and to offer s...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LUF5771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of LUF5771 and to offer strategies for controlling them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LUF5771 and what is its known mechanism of action?

LUF5771 is a potent, allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1] As an allosteric modulator, it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, LH. This binding modulates the receptor's activity. Interestingly, at higher concentrations (e.g., 10 μM), LUF5771 has been shown to partially activate the LH receptor, demonstrating a degree of agonistic activity.[1]

Q2: Are there any known off-target effects of LUF5771?

Currently, there is no publicly available data specifically detailing the off-target profile of LUF5771. Small molecule inhibitors can potentially interact with unintended targets, and it is crucial to control for these effects to ensure the specificity of your experimental results. Allosteric modulators of G protein-coupled receptors (GPCRs), like LUF5771, can offer improved selectivity over orthosteric ligands due to less conserved binding sites; however, the potential for off-target binding is never zero and should be experimentally addressed.[2][3][4]

Q3: What are the general principles for controlling for potential off-target effects of a small molecule inhibitor like LUF5771?

To confidently attribute an observed phenotype to the inhibition of the intended target, a multi-faceted approach is recommended:

  • Use the lowest effective concentration: Determine the minimal concentration of LUF5771 required to achieve the desired on-target effect in your system. This minimizes the risk of engaging lower-affinity off-targets.

  • Employ structurally unrelated inhibitors: Use another inhibitor of the LH receptor that has a different chemical structure from LUF5771. If both compounds produce the same phenotype, it is more likely that the effect is on-target.

  • Rescue experiments: If possible, "rescue" the phenotype by introducing a downstream component of the signaling pathway that is independent of the LH receptor.

  • Control cell lines: Use a cell line that does not express the LH receptor (LHCGR) as a negative control. An effect observed in the target-expressing cells but not in the null cells is likely on-target.

  • Direct target engagement assays: Confirm that LUF5771 is binding to the LH receptor in your experimental system at the concentrations used.

Troubleshooting Guides

Issue 1: I'm observing a phenotype that is inconsistent with known LH receptor signaling.

This could be due to an off-target effect. Here’s a troubleshooting workflow:

  • Confirm On-Target Activity: First, verify that LUF5771 is inhibiting the LH receptor in your assay as expected. For example, measure the downstream production of cyclic AMP (cAMP) in response to LH stimulation.

  • Concentration-Response Curve: Perform a full concentration-response curve for LUF5771. Off-target effects often occur at higher concentrations. If the unexpected phenotype only appears at concentrations significantly higher than the IC50 for LH receptor inhibition, it is more likely to be an off-target effect.

  • Orthogonal Control Compound: As mentioned in the FAQs, use a structurally different LH receptor inhibitor. If this compound does not produce the same unexpected phenotype, it strengthens the case for an off-target effect of LUF5771.

  • Off-Target Profiling: Consider performing a broad off-target screening assay, such as a kinase panel or a GPCR panel, to identify potential unintended targets of LUF5771.

Experimental Protocols & Data Presentation

While specific off-target data for LUF5771 is not available, the following sections provide templates and general methodologies for how such data would be presented and how to conduct experiments to assess off-target effects.

On-Target Signaling Pathway: Luteinizing Hormone (LH) Receptor

The LH receptor is a G protein-coupled receptor (GPCR). Its activation by LH primarily initiates a signaling cascade through the Gs alpha subunit, leading to the production of cAMP.

LH_Signaling_Pathway cluster_membrane Cell Membrane LH Luteinizing Hormone (LH) LHCGR LH Receptor (LHCGR) LH->LHCGR Binds & Activates LUF5771 LUF5771 LUF5771->LHCGR Allosteric Inhibition G_protein Gs Protein LHCGR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Steroidogenesis) PKA->Downstream Phosphorylates & Activates Off_Target_Workflow A Start: Unexpected Phenotype Observed with LUF5771 B Step 1: In Vitro Target Engagement (e.g., Radioligand Binding Assay) A->B C Step 2: Cellular On-Target Assay (e.g., cAMP Measurement) B->C Confirm Target Binding D Step 3: Use Structurally Unrelated LH Receptor Inhibitor C->D Confirm On-Target Activity E Step 4: Use Target-Null Cell Line D->E Orthogonal Control F Step 5: Broad Off-Target Screening (e.g., Kinase/GPCR Panels) D->F Different Phenotype G Phenotype is Likely On-Target D->G Same Phenotype E->F Negative Control E->G No Phenotype in Null Cells H Phenotype is Likely Off-Target F->H Identify Potential Off-Targets

References

Optimization

Technical Support Center: Enhancing Reproducibility of LUF5771 Experimental Results

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experimental results involving LUF5771, an allosteric mod...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experimental results involving LUF5771, an allosteric modulator of the luteinizing hormone (LH) receptor. This guide includes troubleshooting advice for common experimental hurdles, detailed protocols for key assays, and visual aids to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with LUF5771, providing potential causes and actionable solutions.

Issue CategoryQuestionPotential CausesSuggested Solutions
Cell-Based Assays High variability between replicate wells in my LUF5771 dose-response curve? Inconsistent cell seeding, pipetting errors, edge effects in microplates, or cell health variations.- Ensure homogenous cell suspension before and during plating.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.- Use cells within a consistent and low passage number range.[1]
My negative control wells show a high signal in my cAMP assay. Overly high cell seeding density, or non-specific antibody binding.- Optimize cell seeding density by performing a cell titration experiment.- Reduce the concentration of primary and/or secondary antibodies.
I'm not observing the expected inhibitory effect of LUF5771. Suboptimal LUF5771 concentration, incorrect incubation time, or degraded compound.- Perform a dose-response experiment to determine the optimal concentration.- Optimize incubation time for LUF5771 treatment.- Ensure proper storage of LUF5771 stock solutions (-20°C for 1 month or -80°C for 6 months).[2]
Western Blotting I'm seeing weak or no bands for the LH receptor. Insufficient protein loading, poor antibody affinity, or inefficient protein transfer.- Load at least 20-30 µg of total protein from whole-cell extracts.- Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).- Verify protein transfer by staining the membrane with Ponceau S.
There are multiple non-specific bands on my Western blot. Primary antibody concentration is too high, or the blocking step is insufficient.- Titrate the primary antibody to find the optimal dilution.- Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
The molecular weight of my detected LH receptor is different from the predicted size. Post-translational modifications such as glycosylation, or protein degradation.- Consult literature for expected molecular weight shifts due to glycosylation.- Use fresh cell lysates and add protease inhibitors to the lysis buffer.

Experimental Protocols

To ensure consistency and reproducibility, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro LUF5771 IC50 Determination using a cAMP Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of LUF5771 on LH-induced cAMP production.

  • Cell Culture and Seeding:

    • Culture cells expressing the LH receptor (e.g., HEK293-LHCGR) in appropriate media.

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of LUF5771 in DMSO.

    • Perform serial dilutions of LUF5771 in serum-free media to achieve a range of final concentrations.

  • Assay Procedure:

    • Wash the cells once with pre-warmed PBS.

    • Add the diluted LUF5771 solutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Add a fixed concentration of LH (a concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control.

    • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the LUF5771 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blotting for LH Receptor and Downstream Signaling (pERK)

This protocol details the detection of the LH receptor and the assessment of a key downstream signaling molecule, phosphorylated ERK (pERK).

  • Cell Lysis and Protein Quantification:

    • Treat cells with LUF5771 and/or LH for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the LH receptor or pERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. Normalize pERK signal to total ERK or a loading control like GAPDH.

Data Presentation

Consistent data presentation is crucial for comparing results across experiments and labs.

Table 1: Example of LUF5771 IC50 Values from a Hypothetical Study

Cell LineAssay TypeAgonist (LH) ConcentrationLUF5771 IC50 (nM)Replicate 1Replicate 2Replicate 3
HEK293-LHCGRcAMP HTRF1 nM125.6118.2133.5125.1
CHO-K1-LHCGRcAMP ELISA1 nM142.3135.8151.2139.9

Visualizing Experimental Concepts

Diagrams can aid in understanding complex biological processes and experimental designs.

LUF5771_Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Culture LH Receptor- Expressing Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_luf5771 Add LUF5771 (Serial Dilutions) cell_seeding->add_luf5771 add_lh Add LH (Fixed Concentration) add_luf5771->add_lh cAMP_measurement Measure cAMP Levels add_lh->cAMP_measurement data_analysis Data Analysis (IC50 Calculation) cAMP_measurement->data_analysis

Caption: Workflow for determining the IC50 of LUF5771.

LH_Receptor_Signaling LH LH LHCGR LH Receptor (LHCGR) LH->LHCGR Binds LUF5771 LUF5771 LUF5771->LHCGR Inhibits (Allosteric) Gs Gαs LHCGR->Gs Activates Gq Gαq/11 LHCGR->Gq Activates bArrestin β-Arrestin LHCGR->bArrestin Recruits AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca2 Ca²⁺ Release IP3->Ca2 ERK ERK Phosphorylation bArrestin->ERK

Caption: Simplified LH receptor signaling pathways.

References

Troubleshooting

Technical Support Center: LUF5771 Stability and Handling

Disclaimer: Information regarding the specific degradation pathways of LUF5771 is not extensively available in published literature. This guide provides general troubleshooting advice and best practices for handling smal...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific degradation pathways of LUF5771 is not extensively available in published literature. This guide provides general troubleshooting advice and best practices for handling small molecule compounds based on established principles of drug stability. Researchers should adapt these recommendations based on their experimental observations with LUF5771.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for LUF5771?

While specific stability data for LUF5771 is not provided, general recommendations for similar small molecule compounds involve storage as a dry powder at -20°C or -80°C. For solutions, it is advisable to prepare fresh solutions for each experiment. If storing solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q2: I am seeing a decrease in the activity of my LUF5771 stock solution. What could be the cause?

A decrease in activity can be attributed to several factors, including:

  • Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation.

  • Solvent Incompatibility: The solvent used to dissolve LUF5771 may not be optimal for its stability, potentially leading to precipitation or degradation over time.

  • Exposure to Light or Air: Some compounds are sensitive to light (photodegradation) or oxygen (oxidation).

  • Contamination: Microbial or chemical contamination of the stock solution can affect its stability and activity.

Q3: How can I assess the stability of LUF5771 under my experimental conditions?

To assess the stability of LUF5771, you can perform a time-course experiment where you incubate the compound under your specific experimental conditions (e.g., temperature, buffer composition, light exposure) and measure its concentration or activity at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. LUF5771 degradation.Prepare fresh stock solutions of LUF5771 for each experiment. Perform a stability check of LUF5771 in your experimental buffer.
Precipitate observed in LUF5771 stock solution. Poor solubility or solvent evaporation.Try a different solvent or a co-solvent system. Ensure the storage container is properly sealed. Briefly sonicate the solution to aid dissolution.
Change in color of LUF5771 solution. Oxidation or other chemical degradation.Store the solution protected from light and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Hypothetical Degradation Pathways and Mitigation

The following diagrams illustrate common degradation pathways for small molecule compounds. While not confirmed for LUF5771, they represent potential routes of degradation to consider.

LUF5771 LUF5771 Oxidation Oxidation (Exposure to O2) LUF5771->Oxidation Hydrolysis Hydrolysis (Presence of H2O) LUF5771->Hydrolysis Photodegradation Photodegradation (Exposure to light) LUF5771->Photodegradation Degraded_Product_A Oxidized Product Oxidation->Degraded_Product_A Degraded_Product_B Hydrolyzed Product Hydrolysis->Degraded_Product_B Degraded_Product_C Photodegraded Product Photodegradation->Degraded_Product_C

Caption: Potential degradation pathways for a small molecule like LUF5771.

Experimental Workflow for Stability Assessment

The following workflow can be used to systematically assess the stability of LUF5771.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_LUF5771 Prepare LUF5771 Stock Solution Prep_Samples Prepare Samples in Experimental Buffer Prep_LUF5771->Prep_Samples Incubate_T0 Time = 0 h (Control) Prep_Samples->Incubate_T0 Incubate_T_various Incubate at various time points (e.g., 1, 2, 4, 8, 24 h) Prep_Samples->Incubate_T_various Analysis Analyze by HPLC/MS Incubate_T0->Analysis Incubate_T_various->Analysis Data_Analysis Quantify remaining LUF5771 Analysis->Data_Analysis Plot_Data Plot_Data Data_Analysis->Plot_Data Plot % Remaining vs. Time

Caption: A general experimental workflow for assessing the stability of LUF5771.

Hypothetical Stability Data

The following table presents example data from a stability study.

Time (hours)Temperature (°C)% LUF5771 Remaining (in Buffer A)% LUF5771 Remaining (in Buffer B)
037100100
13798.599.1
43792.396.8
83785.194.2
243765.788.5

Detailed Experimental Protocol: LUF5771 Stability Assessment in Aqueous Buffer

Objective: To determine the stability of LUF5771 in a specified aqueous buffer over a 24-hour period at a controlled temperature.

Materials:

  • LUF5771 powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Preparation of LUF5771 Stock Solution:

    • Accurately weigh a small amount of LUF5771 powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Dilute the LUF5771 stock solution into the desired aqueous buffer to the final working concentration (e.g., 10 µM).

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the working solution into separate microcentrifuge tubes for each time point (e.g., 0, 1, 4, 8, 24 hours).

    • Immediately process the T=0 sample as described in step 4.

    • Place the remaining tubes in a calibrated incubator or water bath set to the desired temperature (e.g., 37°C).

  • Sample Analysis:

    • At each designated time point, remove the corresponding tube from the incubator.

    • If necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation.

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by a validated HPLC or LC-MS method to quantify the concentration of LUF5771.

  • Data Analysis:

    • Calculate the percentage of LUF5771 remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining LUF5771 against time to visualize the degradation profile.

Optimization

Adjusting LUF5771 incubation time for optimal receptor modulation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of LUF5771 for e...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of LUF5771 for effective receptor modulation.

Frequently Asked Questions (FAQs)

Q1: What is LUF5771 and what is its primary mechanism of action?

A1: LUF5771 is a potent, small-molecule allosteric modulator.[1] It functions as an inhibitor of the recombinant luteinizing hormone (recLH) receptor. Notably, at higher concentrations, it can also act as a partial agonist, demonstrating low-efficacy activation of the LH receptor.[1] Its mechanism is concentration-dependent, and it is believed to bind within the seven-transmembrane domain of the receptor.[1]

Q2: Why is optimizing the incubation time for LUF5771 critical?

A2: Optimizing incubation time is crucial for achieving reproducible and meaningful results. Insufficient incubation may lead to incomplete binding and an underestimation of LUF5771's potency and efficacy. Conversely, excessively long incubation times can lead to receptor desensitization, internalization, or potential cytotoxicity, all of which can confound experimental outcomes. A time-course experiment is essential to determine the optimal equilibrium time for LUF5771's effect.

Q3: What are the initial recommended concentrations and incubation times for LUF5771 in a new assay?

A3: As a starting point, it is recommended to perform a time-course experiment with a concentration range of LUF5771, for example, from 1 µM to 10 µM.[1] A broad time range, such as 15 minutes to 24 hours, should be evaluated to identify the point of maximal and stable receptor modulation.

Q4: How can I determine if my chosen incubation time is optimal?

A4: The optimal incubation time is typically the point at which the modulatory effect of LUF5771 reaches a stable plateau. This can be determined by performing a time-course experiment and measuring the desired downstream signaling event (e.g., cAMP accumulation, β-arrestin recruitment, or radioligand dissociation). The ideal time point will show a consistent effect over a reasonable duration, indicating that equilibrium has been reached without significant receptor desensitization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no observable effect of LUF5771 1. Insufficient Incubation Time: LUF5771 may not have reached binding equilibrium with the receptor. 2. Suboptimal LUF5771 Concentration: The concentration used may be too low to elicit a measurable response. 3. Cell Health Issues: Poor cell viability or low receptor expression can diminish the response.1. Perform a Time-Course Experiment: Incubate cells with LUF5771 for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr) to identify the optimal time point. 2. Test a Wider Concentration Range: Use a dose-response curve with concentrations ranging from nanomolar to micromolar to determine the EC50/IC50. 3. Verify Cell Viability and Receptor Expression: Check cell health using a viability assay (e.g., Trypan Blue, MTT). Confirm receptor expression via Western blot, qPCR, or flow cytometry.
High variability between replicate wells 1. Inconsistent Incubation Times: Minor differences in the timing of compound addition or assay termination can lead to variability. 2. Temperature Fluctuations: Inconsistent temperatures across the assay plate can affect binding kinetics. 3. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in cell number or compound concentration.1. Standardize Assay Workflow: Use multichannel pipettes or automated liquid handlers to ensure simultaneous addition and termination of reactions. 2. Ensure Uniform Temperature: Use a calibrated incubator and allow plates to equilibrate to the correct temperature before starting the experiment. 3. Practice Good Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all reagents.
Effect of LUF5771 decreases at longer incubation times 1. Receptor Desensitization/Internalization: Prolonged exposure to a modulator can lead to the uncoupling of the receptor from its signaling pathway or its removal from the cell surface. 2. Compound Degradation: LUF5771 may not be stable in the assay medium over extended periods. 3. Cytotoxicity: At higher concentrations and longer incubation times, LUF5771 may induce cell death.1. Select an Earlier Time Point: Choose an incubation time from the plateau phase of the time-course experiment before the effect begins to decline. 2. Assess Compound Stability: The stability of LUF5771 in your specific assay medium can be evaluated using analytical methods like HPLC-MS. 3. Perform a Cytotoxicity Assay: Evaluate the effect of LUF5771 on cell viability at various concentrations and incubation times.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal LUF5771 Incubation Time

This protocol outlines a general procedure for determining the optimal incubation time for LUF5771 in a cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation).

Materials:

  • Cells expressing the target receptor (e.g., LH receptor)

  • LUF5771 stock solution (e.g., in DMSO)

  • Cell culture medium

  • Assay-specific reagents (e.g., cAMP assay kit)

  • 96-well microplate

  • Multichannel pipette

  • Calibrated incubator

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of LUF5771 in assay buffer at the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Initiation of Incubation: At staggered start times, add the LUF5771 dilutions and vehicle control to the respective wells. This will allow for the termination of all incubations at the same time.

  • Incubation: Incubate the plate at 37°C for the predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr).

  • Assay Termination and Signal Detection: At the end of the incubation period, terminate the reaction and measure the downstream signal according to the manufacturer's protocol for your specific assay (e.g., cAMP assay).

  • Data Analysis: Plot the measured signal against the incubation time for each LUF5771 concentration. The optimal incubation time is the point at which the signal reaches a stable plateau.

Protocol 2: Dose-Response Experiment at Optimal Incubation Time

Once the optimal incubation time is determined, this protocol can be used to assess the potency (EC50/IC50) of LUF5771.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare a wide range of LUF5771 serial dilutions in assay buffer.

  • Incubation: Add the LUF5771 dilutions to the cells and incubate for the predetermined optimal incubation time.

  • Signal Detection: Terminate the assay and measure the signal as before.

  • Data Analysis: Plot the signal against the log of the LUF5771 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

Visualizations

LUF5771_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor LH Receptor G_Protein G Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand LH (Agonist) Ligand->Receptor Orthosteric Binding LUF5771 LUF5771 (Allosteric Modulator) LUF5771->Receptor Allosteric Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: LUF5771 allosteric modulation of the LH receptor signaling pathway.

Experimental_Workflow start Start: Cell Seeding time_course Protocol 1: Time-Course Experiment (Varying Incubation Times) start->time_course analyze_time Data Analysis: Identify Optimal Incubation Time (Plateau of Response) time_course->analyze_time dose_response Protocol 2: Dose-Response Experiment (at Optimal Incubation Time) analyze_time->dose_response analyze_dose Data Analysis: Determine EC50 / IC50 dose_response->analyze_dose end End: Characterized LUF5771 Activity analyze_dose->end

Caption: Workflow for optimizing LUF5771 incubation time and determining potency.

Troubleshooting_Logic start Problem: Suboptimal LUF5771 Effect check_time Is Incubation Time Optimized? start->check_time run_time_course Action: Perform Time-Course Experiment check_time->run_time_course No check_concentration Is Concentration Appropriate? check_time->check_concentration Yes run_time_course->check_concentration run_dose_response Action: Perform Dose-Response Experiment check_concentration->run_dose_response No check_cells Are Cells Healthy and Expressing the Receptor? check_concentration->check_cells Yes run_dose_response->check_cells validate_cells Action: Check Viability and Receptor Expression check_cells->validate_cells No solution Optimal Conditions Identified check_cells->solution Yes validate_cells->solution

Caption: Logical workflow for troubleshooting suboptimal LUF5771 performance.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to LUF5771 and Org 43553 as LH Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of two key small-molecule modulators of the Luteinizing Hormone (LH) receptor: LUF5771 and Org 43553. T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key small-molecule modulators of the Luteinizing Hormone (LH) receptor: LUF5771 and Org 43553. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies and to provide context for the development of new therapeutics targeting the LH receptor.

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G-protein coupled receptor (GPCR) crucial for reproductive function.[1] Its activation by endogenous ligands like LH and human chorionic gonadotropin (hCG) triggers a cascade of intracellular events, primarily mediated by the Gsα subunit leading to the production of cyclic AMP (cAMP).[2] This signaling pathway is essential for steroidogenesis in the gonads and for ovulation.[2] The development of small-molecule modulators targeting the LHCGR, such as the agonist Org 43553 and the inhibitor LUF5771, has opened new avenues for therapeutic intervention and for dissecting the receptor's complex signaling mechanisms.

Mechanism of Action at a Glance

Org 43553 is a potent, orally active, low-molecular-weight (LMW) agonist of the LH receptor.[3][4] It binds to an allosteric site within the transmembrane domain of the receptor, mimicking the action of the endogenous hormone LH. In contrast, LUF5771 is a potent allosteric inhibitor of the LH receptor, acting on both the recombinant LH (recLH) and Org 43553. Interestingly, LUF5771 also exhibits partial agonism at higher concentrations. Both compounds are believed to bind within the seven-transmembrane domain of the receptor.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key pharmacological parameters of LUF5771 and Org 43553 based on available experimental data.

Table 1: Binding Affinity and Potency of Org 43553 at the LH Receptor

ParameterValueCell LineAssay TypeReference
KD 2.4 ± 0.4 nMCHO-K1[3H]Org 43553 Saturation Binding
Ki 3.3 nMCHO-K1[3H]Org 43553 Displacement
EC50 (cAMP) 1.7 nMEngineered in vitro systemcAMP Accumulation
EC50 (cAMP) 3.7 nMCHO-K1cAMP-mediated Luciferase
EC50 (cAMP) 4.7 nMCHOcAMP-mediated Luciferase

Table 2: Pharmacological Properties of LUF5771 at the LH Receptor

ParameterValueCell LineAssay TypeReference
IC50 2.3 µMCHO-K1[3H]Org 43553 Displacement
EC50 (Partial Agonism) 1.6 µMCHO-K1cAMP-mediated Luciferase
Efficacy (Partial Agonism) 31 ± 4%CHO-K1cAMP Accumulation

Signaling Pathways

The LH receptor is known to couple to multiple signaling pathways. The canonical pathway involves the activation of Gs protein, leading to adenylyl cyclase activation and cAMP production. However, evidence also suggests potential coupling to Gq/11 (leading to phospholipase C activation) and the recruitment of β-arrestins, which can mediate both receptor desensitization and G-protein-independent signaling.

Org 43553 appears to be a biased agonist, potently stimulating the cAMP pathway while being a weak activator of the phospholipase C (PLC) pathway. Furthermore, it has been shown to inhibit LH-induced PLC activation. Studies also indicate that Org 43553 is a very weak stimulator of β-arrestin recruitment. LUF5771, as an inhibitor, would be expected to block all downstream signaling pathways initiated by an agonist. Its partial agonist activity is observed through the cAMP pathway. The differential effects of these modulators on various signaling branches are a critical area for ongoing research.

LH Receptor Signaling Pathways and Modulation cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular LHR LH Receptor Gs Gs LHR->Gs Activates Gq Gq/11 LHR->Gq Weakly Activates betaArrestin β-Arrestin LHR->betaArrestin Recruits LH LH / hCG LH->LHR Activates Org43553 Org 43553 Org43553->LHR Allosteric Agonist Org43553->Gq Weak Activation Org43553->betaArrestin Weak Recruitment LUF5771_ext LUF5771 LUF5771_ext->LHR Allosteric Inhibitor/ Partial Agonist LUF5771_ext->Gs AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Downstream Downstream Effects (Steroidogenesis, etc.) PKA->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Downstream Signaling_Arrestin β-Arrestin Signaling betaArrestin->Signaling_Arrestin

Caption: LH receptor signaling and points of modulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize LH receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD or Ki) of a compound for the LH receptor.

1. Membrane Preparation:

  • Culture CHO-K1 cells stably expressing the human LH receptor.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Saturation Binding (to determine KD of a radioligand like [3H]Org 43553):

  • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]Org 43553.

  • For each concentration, prepare parallel tubes with an excess of unlabeled Org 43553 to determine non-specific binding.

  • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific from total binding and analyze the data using non-linear regression to determine KD and Bmax.

3. Competition Binding (to determine Ki of LUF5771):

  • Incubate a fixed amount of membrane protein with a fixed concentration of [3H]Org 43553 (typically at its KD value).

  • Add increasing concentrations of the unlabeled competitor compound (LUF5771).

  • Follow the incubation, filtration, and counting steps as in the saturation binding assay.

  • Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay start Start prep Prepare Membranes from LH Receptor- expressing cells start->prep incubate Incubate Membranes with Radioligand ([3H]Org 43553) and Competitor (LUF5771) prep->incubate filter Separate Bound and Free Ligand via Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP.

1. Cell Culture and Plating:

  • Culture CHO-K1 cells expressing the human LH receptor (and often a cAMP-responsive reporter like luciferase) in appropriate media.

  • Seed the cells into 96-well or 384-well white, opaque plates and allow them to adhere overnight.

2. Agonist Mode (for Org 43553):

  • Wash the cells with assay buffer (e.g., HBSS) and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of Org 43553 to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

3. Antagonist/Inhibitor Mode (for LUF5771):

  • Pre-incubate the cells with serial dilutions of LUF5771 for a defined period.

  • Add a fixed concentration of an agonist (e.g., recLH or Org 43553 at its EC80) to all wells (except controls).

  • Incubate for a further 30-60 minutes at 37°C.

4. Detection:

  • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based reporter gene assays).

  • For reporter gene assays, measure the luciferase activity according to the manufacturer's protocol.

5. Data Analysis:

  • For agonist activity, plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

  • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the inhibitor to determine the IC50.

β-Arrestin Recruitment Assay

This assay determines if receptor activation leads to the recruitment of β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.

1. Cell Line:

  • Use a cell line engineered for β-arrestin recruitment assays, such as those utilizing enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET). These cells co-express the LH receptor and a tagged β-arrestin.

2. Assay Procedure:

  • Plate the cells in the appropriate microplate format.

  • Add serial dilutions of the test compound (Org 43553 or LUF5771 in the presence of an agonist).

  • Incubate for a period sufficient for β-arrestin recruitment to occur (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents according to the assay kit manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) on a plate reader.

3. Data Analysis:

  • For agonists, calculate the fold-change in signal over baseline and plot against the log concentration to determine the EC50.

  • For inhibitors, determine the IC50 by measuring the reduction in the agonist-induced signal.

Logical and Functional Relationship

The interaction between an allosteric agonist like Org 43553 and an allosteric inhibitor/partial agonist like LUF5771 at the same receptor is complex. They do not compete for the same binding site as the endogenous ligand (orthosteric site) but bind to distinct, allosteric sites within the transmembrane domain. Their interaction can be viewed as a modulation of the receptor's conformational state, which in turn affects its ability to activate downstream signaling pathways.

Functional Relationship of LH Receptor Modulators cluster_logic Modulator Effect LHR_inactive LHR (Inactive) LHR_active LHR (Active) LHR_inactive->LHR_active Conformational Equilibrium Gs_activation Gs Protein Activation & cAMP Production LHR_active->Gs_activation Org43553 Org 43553 (Agonist) Org43553->LHR_active Stabilizes Active State Org43553->Gs_activation Promotes LUF5771 LUF5771 (Inhibitor/Partial Agonist) LUF5771->LHR_inactive Stabilizes Inactive State LUF5771->Gs_activation Inhibits Agonist-Induced (or Weakly Promotes)

Caption: Functional relationship between modulators and receptor state.

Conclusion

LUF5771 and Org 43553 represent two distinct classes of allosteric modulators of the LH receptor with different pharmacological profiles. Org 43553 is a potent, full agonist with a bias towards the Gs-cAMP pathway, making it a valuable tool for stimulating receptor activity in vitro and in vivo. LUF5771 is an inhibitor of agonist-induced receptor activation but also possesses weak partial agonist activity on its own. This dual functionality makes it a complex but interesting tool for probing the allosteric regulation of the LH receptor. The choice between these compounds will depend on the specific research question, whether it is to activate the receptor, inhibit its function, or investigate the nuances of its allosteric modulation and biased signaling. This guide provides a foundational dataset and methodological overview to aid in these endeavors.

References

Comparative

A Comparative Efficacy Analysis of LUF5771 and Classical GnRH Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of LUF5771 with other established Gonadotropin-Releasing Hormone (GnRH) antagonists. A key distinc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of LUF5771 with other established Gonadotropin-Releasing Hormone (GnRH) antagonists. A key distinction in their mechanism of action is highlighted, as LUF5771 represents a novel approach to modulating the hypothalamic-pituitary-gonadal (HPG) axis. This document synthesizes available preclinical data to offer an objective performance comparison, supported by experimental methodologies.

Executive Summary

LUF5771 is a potent, small molecule that functions as an allosteric inhibitor of the Luteinizing Hormone (LH) receptor. This mechanism fundamentally differs from traditional GnRH antagonists, such as cetrorelix, ganirelix, degarelix, elagolix, and relugolix, which act as competitive antagonists at the GnRH receptor in the pituitary gland. While both LUF5771 and GnRH antagonists aim to reduce LH-mediated physiological effects, their point of intervention in the HPG axis is distinct. This guide will elucidate these differences and present a comparative analysis of their efficacy based on available preclinical data.

Mechanism of Action: A Tale of Two Pathways

Classical GnRH antagonists competitively bind to GnRH receptors on the pituitary gland, thereby preventing the endogenous GnRH from stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This leads to a rapid and dose-dependent suppression of gonadotropins and, consequently, a reduction in gonadal steroid production (e.g., testosterone and estrogen).

In contrast, LUF5771 acts downstream of the GnRH receptor, directly on the LH receptor. As an allosteric inhibitor, it binds to a site on the LH receptor distinct from the orthosteric binding site for LH. This binding modulates the receptor's function, inhibiting its activation by LH. Interestingly, at higher concentrations (10 µM), LUF5771 has been observed to partially activate the LH receptor on its own, exhibiting low efficacy.

G cluster_pituitary Pituitary Gland cluster_gonads Gonads GnRH_R GnRH Receptor LH_FSH LH & FSH Release GnRH_R->LH_FSH Stimulates LH LH LH_FSH->LH LH_R LH Receptor Steroidogenesis Steroidogenesis (Testosterone/Estradiol) LH_R->Steroidogenesis Stimulates Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases GnRH->GnRH_R Binds to GnRH_Antagonists GnRH Antagonists (e.g., Cetrorelix, Relugolix) GnRH_Antagonists->GnRH_R Blocks LUF5771 LUF5771 LUF5771->LH_R Inhibits (Allosterically) LH->LH_R Binds to G cluster_workflow In Vivo Efficacy Workflow start Animal Model Selection (e.g., Rat, Primate) dosing Compound Administration (Route, Dose, Frequency) start->dosing sampling Serial Blood Sampling dosing->sampling analysis Hormone Level Analysis (LH, Testosterone/Estradiol) sampling->analysis endpoint Physiological Endpoint Assessment (e.g., organ weight) analysis->endpoint

Validation

Unveiling the Allosteric Landscape of the Luteinizing Hormone Receptor: A Comparative Guide to LUF5771 and Alternative Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of the allosteric binding site of LUF5771 on the Luteinizing Hormone (LH) receptor. Through objective compari...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the allosteric binding site of LUF5771 on the Luteinizing Hormone (LH) receptor. Through objective comparison with other known allosteric modulators, this document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological nuances of these compounds.

Executive Summary

The Luteinizing Hormone (LH) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of reproductive function. While the orthosteric binding site for the endogenous ligand LH is well-characterized, the discovery of allosteric binding sites has opened new avenues for therapeutic intervention. Allosteric modulators offer the potential for greater specificity and a more nuanced control of receptor activity. This guide focuses on LUF5771, a novel allosteric modulator of the LH receptor, and compares its performance with other well-characterized positive and negative allosteric modulators. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to evaluate and potentially utilize these compounds in their own studies.

Comparative Performance of LH Receptor Allosteric Modulators

The following tables summarize the quantitative data for LUF5771 and a selection of positive and negative allosteric modulators of the LH receptor. The data is compiled from various in vitro studies and presented for easy comparison of their binding affinities and functional efficacies.

Table 1: Binding Affinity of Allosteric Modulators for the LH Receptor
CompoundTypeCell LineRadioligandBinding Affinity (IC50/Ki)Reference
LUF5771 Negative Allosteric Modulator / Partial AgonistCHO-K1[3H]Org 43553IC50: 2.3 µM[1]
Org 43553 Positive Allosteric ModulatorCHO-K1[3H]Org 43553Ki: 3.3 nM
Org41841 Positive Allosteric Modulator / Partial Agonist---[2]
BAY-298 Negative Allosteric Modulator--IC50: 96 nM (human LH), 23 nM (rat LH), 78 nM (cyno LH)[3]
BAY-899 Negative Allosteric Modulator--IC50: 185 nM (human LH), 46 nM (rat LH)[4]

Note: A lower IC50/Ki value indicates a higher binding affinity.

Table 2: Functional Efficacy of Allosteric Modulators on LH Receptor Signaling
CompoundTypeCell LineAssayEfficacy (EC50/IC50)Maximal ResponseReference
LUF5771 Negative Allosteric Modulator / Partial AgonistCHO-K1cAMP-mediated luciferase productionEC50: 1.6 µM31 ± 4% of maximal recLH response[1]
Org 43553 Positive Allosteric ModulatorCHO-K1cAMP-mediated luciferase productionEC50: 3.7 nM-
Org41841 Positive Allosteric Modulator / Partial Agonist-Functional assaysEC50: 0.2 µM (LHCGR), 7.7 µM (TSHR)Partial Agonist
BAY-298 Negative Allosteric Modulator----
BAY-899 Negative Allosteric Modulator----

Note: EC50 represents the concentration for 50% of maximal agonistic effect. IC50 represents the concentration for 50% inhibition of a response.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound (like LUF5771) by measuring its ability to compete with a radiolabeled ligand for binding to the LH receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human LH receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand that binds to the allosteric site of the LH receptor (e.g., [3H]Org 43553).

  • Test Compound: The unlabeled allosteric modulator to be tested (e.g., LUF5771).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the LH receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • A known amount of cell membrane preparation (e.g., 20-50 µg of protein).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the LH receptor signaling pathway.

Materials:

  • Cells: A cell line stably expressing the human LH receptor (e.g., CHO-K1 or HEK293 cells).

  • Test Compound: The allosteric modulator to be tested.

  • Stimulating Agent (for antagonist assays): A known agonist of the LH receptor (e.g., recombinant LH or hCG).

  • Cell Culture Medium.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based kits).

  • Lysis Buffer (if required by the kit).

  • Plate Reader: A microplate reader capable of detecting the signal generated by the cAMP assay kit.

Procedure:

  • Cell Seeding: Seed the LH receptor-expressing cells into a 96-well plate and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Agonist Mode: Replace the cell culture medium with a serum-free medium containing increasing concentrations of the test compound.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound for a specific period (e.g., 15-30 minutes) before adding a fixed concentration of a stimulating agent (e.g., EC80 of LH).

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis (if necessary): If the cAMP assay kit requires cell lysis, add the provided lysis buffer to each well.

  • cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and measuring the resulting signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the inhibition of the agonist-stimulated cAMP response against the log of the test compound concentration to determine the IC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay is used to measure the activation of the Gq signaling pathway, which is an alternative pathway for the LH receptor, by quantifying the accumulation of inositol phosphates.

Materials:

  • Cells: A cell line expressing the human LH receptor.

  • [3H]myo-inositol.

  • Test Compound and Stimulating Agent.

  • Stimulation Buffer: e.g., HBSS containing 20 mM HEPES and 10 mM LiCl.

  • Extraction Solution: e.g., 0.5 M HClO4.

  • Neutralization Solution: e.g., 1.5 M KOH, 60 mM HEPES.

  • Anion Exchange Columns.

  • Elution Buffers: A series of buffers with increasing salt concentrations to elute different inositol phosphate species.

  • Scintillation Counter.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]myo-inositol in an inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Compound Treatment: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP1 accumulation). Then, add the test compound (for agonist mode) or pre-incubate with the test compound before adding a stimulating agent (for antagonist mode).

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding an extraction solution (e.g., perchloric acid) and incubating on ice.

  • Neutralization: Neutralize the extracts with a neutralization solution.

  • Chromatographic Separation: Apply the neutralized extracts to anion-exchange columns. Wash the columns and then elute the different inositol phosphate fractions (IP1, IP2, IP3) using elution buffers with increasing salt concentrations.

  • Quantification: Collect the eluates and measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Calculate the fold increase in inositol phosphate accumulation over the basal level for agonist activity or the percentage of inhibition of the agonist-stimulated response for antagonist activity.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

LH Receptor Signaling Pathway

LH_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR LH Receptor (LHCGR) LH->LHR Orthosteric Binding LUF5771 LUF5771 LUF5771->LHR Allosteric Binding G_protein G Protein (Gs) LHR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylation

Caption: LH Receptor Gs Signaling Pathway.

Experimental Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare LH Receptor Membrane Homogenate start->prep setup Set up 96-well plate: - Radioligand - Test Compound (e.g., LUF5771) - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Count Radioactivity wash->count analyze Analyze Data (IC50/Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow for cAMP Functional Assay

cAMP_Assay_Workflow start Start seed Seed LH Receptor-Expressing Cells in 96-well Plate start->seed treat Treat Cells with Test Compound ± Agonist seed->treat incubate Incubate at 37°C treat->incubate lyse Lyse Cells (if required) incubate->lyse measure Measure cAMP Levels lyse->measure analyze Analyze Data (EC50/IC50) measure->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

References

Validation

LUF5771: A Comparative Guide to its Specificity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of LUF5771, a notable allosteric modulator of the Luteinizing Hormone (LH) receptor, with a key alternative, Org 4...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LUF5771, a notable allosteric modulator of the Luteinizing Hormone (LH) receptor, with a key alternative, Org 43553. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies on the LH receptor.

Executive Summary

LUF5771 is a potent, terphenyl-based allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor. While it primarily acts as an inhibitor, it also exhibits partial agonist activity at higher concentrations. In contrast, Org 43553, a thieno[2,3-d]pyrimidine derivative, is a well-characterized allosteric agonist of the LH receptor. This guide presents a side-by-side comparison of their binding affinities, functional activities, and selectivity profiles, supported by experimental data and detailed methodologies.

Data Presentation: LUF5771 vs. Org 43553

The following table summarizes the key quantitative data for LUF5771 and Org 43553, facilitating a direct comparison of their performance.

ParameterLUF5771Org 43553Reference
Target Luteinizing Hormone (LH) ReceptorLuteinizing Hormone (LH) Receptor[1]
Mechanism of Action Allosteric Inhibitor / Partial AgonistAllosteric Agonist[1][2]
Chemical Class Terphenyl derivativeThieno[2,3-d]pyrimidine derivative[3]
Binding Affinity (Ki) for LH Receptor Not explicitly reported, but potent inhibitor of [3H]Org 43553 binding3.3 nM[2]
Functional Activity (LH Receptor) - Increases dissociation of [3H]Org 43553 by 3.3-fold (at 10 µM)- Causes 2- to 3-fold lower potency of Org 43553 and LH- Partial activation (31±4%) at 10 µMEC50 = 3.7 nM
Selectivity (EC50) Data not availableFSH Receptor: 110 nMTSH Receptor: > 3000 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay for Allosteric Modulators

This assay is designed to determine the binding affinity (Ki) of a test compound for the LH receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 or CHO cells stably expressing the human LH receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

  • Radioligand: [3H]Org 43553

  • Test compounds: LUF5771 and Org 43553

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Reaction: In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of [3H]Org 43553 (e.g., at its Kd concentration) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Allosteric Modulators

This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) in response to an agonist, providing information on its functional activity as an agonist, antagonist, or allosteric modulator.

Materials:

  • HEK293 or CHO cells stably expressing the human LH receptor

  • Cell culture medium

  • Recombinant human LH (rhLH) or Org 43553 as the agonist

  • Test compounds: LUF5771

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of the test compound.

    • Antagonist/Modulator Mode: Pre-incubate the cells with increasing concentrations of the test compound for a defined period (e.g., 30 minutes) before adding a fixed concentration (e.g., EC80) of the agonist (rhLH or Org 43553).

  • Incubation: Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 value.

    • Antagonist/Modulator Mode: Plot the cAMP response against the log concentration of the test compound to determine the IC50 value for inhibition or the potentiation of the agonist response.

Mandatory Visualizations

Signaling Pathway of the Luteinizing Hormone Receptor

LH_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH LH / hCG LHR LH Receptor LH->LHR Orthosteric Binding LUF5771 LUF5771 LUF5771->LHR Allosteric Binding (Inhibitor/Partial Agonist) Org43553 Org 43553 Org43553->LHR Allosteric Binding (Agonist) G_protein Gs Protein LHR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Steroidogenesis) CREB->Gene_Expression Activation Allosteric_Modulator_Screening cluster_primary_screen Primary Screen cluster_hit_validation Hit Validation cluster_selectivity_profiling Selectivity Profiling cluster_mechanism_of_action Mechanism of Action Studies Primary_Assay High-Throughput Functional Assay (e.g., cAMP accumulation) Dose_Response Dose-Response Curves Primary_Assay->Dose_Response Hits Compound_Library Compound Library Compound_Library->Primary_Assay Agonist Fixed Concentration of Agonist (e.g., LH or Org 43553) Agonist->Primary_Assay Potency_Efficacy Determine Potency (EC50/IC50) and Efficacy Dose_Response->Potency_Efficacy Selectivity_Assay Functional Assays on Related Receptors (e.g., FSHR, TSHR) Potency_Efficacy->Selectivity_Assay Validated Hits Selectivity_Determination Determine Selectivity Profile Selectivity_Assay->Selectivity_Determination Binding_Assay Radioligand Binding Assay Selectivity_Determination->Binding_Assay Selective Hits Allosteric_Nature Confirm Allosteric Mechanism Binding_Assay->Allosteric_Nature

References

Comparative

Comparative Analysis of GPR84 Agonists: Synthetic Ligand 6-OAU vs. Endogenous Medium-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the synthetic agonist 6-n-octylaminouracil (6-OAU) and the putative endogenous ligands, medium-chain...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic agonist 6-n-octylaminouracil (6-OAU) and the putative endogenous ligands, medium-chain fatty acids (MCFAs), for the G protein-coupled receptor 84 (GPR84). GPR84 is a receptor primarily expressed in immune cells and is implicated in inflammatory processes. Understanding the similarities and differences between synthetic and endogenous ligands is crucial for the development of novel therapeutics targeting this receptor.

Quantitative Comparison of Ligand Potency

The following tables summarize the potency of 6-OAU and various MCFAs in activating GPR84, as determined by key in vitro assays.

Table 1: Potency in Gαi Protein Activation ([³⁵S]GTPγS Binding Assay)

LigandEC₅₀ (μM)
2-hydroxy lauric acid (2-OH-C12)9.9[1]
3-hydroxy lauric acid (3-OH-C12)13[1]
2-hydroxy capric acid (2-OH-C10)31[1]
3-hydroxy capric acid (3-OH-C10)230[1]

Table 2: Potency in cAMP Inhibition Assay

LigandEC₅₀ (nM)Relative Potency to Capric Acid
6-OAU14[2]57x more potent
Capric Acid (C10)~7981x

Table 3: Potency in Chemotaxis Assay

LigandCell TypeEC₅₀
6-OAUHuman PMNs318 nM
3-hydroxy lauric acid (3-OH-C12)Human PMNs24.2 μM

GPR84 Signaling Pathways

Activation of GPR84 by both synthetic and endogenous agonists initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Downstream of G protein activation, GPR84 activation has been shown to stimulate the phosphorylation of Akt and ERK, and promote the nuclear translocation of the p65 subunit of NF-κB, ultimately leading to the expression of pro-inflammatory mediators. Additionally, agonist binding can induce β-arrestin recruitment, leading to receptor internalization and desensitization.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 6-OAU or MCFAs GPR84 GPR84 Ligand->GPR84 binds G_protein Gαi/oβγ GPR84->G_protein activates Arrestin β-Arrestin GPR84->Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits PI3K PI3K G_protein->PI3K activates ERK ERK G_protein->ERK activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Arrestin->GPR84 internalization Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates IKK IKK pAkt->IKK activates pERK p-ERK ERK->pERK phosphorylates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene induces

GPR84 Signaling Pathway.

Experimental Workflows and Protocols

The characterization of GPR84 agonists typically involves a series of in vitro assays to determine their potency, efficacy, and downstream functional effects.

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_downstream Downstream Signaling & Function Calcium Calcium Mobilization Assay (High-throughput screening) cAMP cAMP Accumulation Assay (Determine EC₅₀) Calcium->cAMP GTPgS [³⁵S]GTPγS Binding Assay (Confirm Gαi coupling & EC₅₀) cAMP->GTPgS Western Western Blot (p-Akt, p-ERK) GTPgS->Western Chemotaxis Chemotaxis Assay (Transwell assay) GTPgS->Chemotaxis Internalization Receptor Internalization Assay (Microscopy or Flow Cytometry) GTPgS->Internalization NFkB_assay NF-κB Translocation Assay (Immunofluorescence or Reporter) Western->NFkB_assay Cytokine Cytokine Production Assay (ELISA or qPCR) NFkB_assay->Cytokine Arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET or FRET) Internalization->Arrestin_assay

Experimental Workflow for GPR84 Agonist Characterization.

Detailed Experimental Protocols

1. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the activation of Gαi/o proteins by an agonist binding to GPR84.

  • Methodology:

    • Membranes from cells expressing GPR84 (e.g., CHO-GPR84 or Sf9 cells) are prepared.

    • The membranes are incubated with the test compound (e.g., 6-OAU or MCFAs) in the presence of [³⁵S]GTPγS and unlabeled GDP.

    • Agonist binding to GPR84 promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of incorporated [³⁵S]GTPγS is quantified using a scintillation counter or a LEADseeker imaging system.

    • Dose-response curves are generated to determine the EC₅₀ value of the agonist.

2. cAMP Accumulation Assay

  • Objective: To quantify the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.

  • Methodology:

    • Cells expressing GPR84 (e.g., GPR84-CHO cells) are cultured in a multi-well plate.

    • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

    • Concurrently, the cells are treated with varying concentrations of the GPR84 agonist.

    • Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • The reduction in forskolin-stimulated cAMP levels is used to generate a dose-response curve and calculate the EC₅₀ of the agonist.

3. Calcium Mobilization Assay

  • Objective: To measure the increase in intracellular calcium upon GPR84 activation, typically in a system where the receptor is co-expressed with a promiscuous G protein like Gα16 or a chimeric Gαqi5 that couples to the calcium pathway.

  • Methodology:

    • Cells co-expressing GPR84 and a suitable G protein (e.g., HEK293/Gα16/GPR84) are plated in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The cells are then treated with the GPR84 agonist, and the change in fluorescence is monitored over time using a fluorescence plate reader (e.g., FLIPR).

    • The increase in fluorescence, corresponding to an increase in intracellular calcium, is used to determine agonist activity and potency.

4. Chemotaxis Assay

  • Objective: To assess the ability of a GPR84 agonist to induce directed migration of immune cells.

  • Methodology:

    • Immune cells expressing GPR84 (e.g., human polymorphonuclear leukocytes (PMNs) or differentiated U937 macrophage-like cells) are used.

    • A chemotaxis chamber with a porous membrane (e.g., a Transwell plate) is used.

    • The cells are placed in the upper chamber, and the test compound (agonist) is placed in the lower chamber.

    • The chamber is incubated to allow the cells to migrate through the pores towards the agonist.

    • The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

    • The chemotactic response is measured at various agonist concentrations to determine the EC₅₀.

5. β-Arrestin Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin to the activated GPR84, which is involved in receptor desensitization and internalization.

  • Methodology:

    • A cell line is engineered to express GPR84 fused to one component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin fused to the complementary component.

    • Commonly used systems include β-galactosidase enzyme fragment complementation (EFC) or Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET).

    • Upon agonist stimulation, β-arrestin is recruited to GPR84, bringing the two reporter components into proximity and generating a measurable signal (e.g., light or fluorescence).

    • The signal is quantified to determine the extent of β-arrestin recruitment and the potency of the agonist in inducing this effect.

References

Validation

A Head-to-Head Comparison of LUF5771 and Other Small Molecule LH Receptor Inhibitors

For Researchers, Scientists, and Drug Development Professionals The luteinizing hormone (LH) receptor, a member of the G protein-coupled receptor superfamily, plays a pivotal role in reproductive physiology. Its dysregul...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The luteinizing hormone (LH) receptor, a member of the G protein-coupled receptor superfamily, plays a pivotal role in reproductive physiology. Its dysregulation is implicated in various pathological conditions, making it a key target for therapeutic intervention. In recent years, the development of small molecule allosteric modulators targeting the LH receptor has gained significant traction, offering potential advantages over traditional peptide-based therapies. This guide provides a detailed head-to-head comparison of LUF5771, a terphenyl-based allosteric inhibitor, with other notable small molecule LH receptor inhibitors, focusing on their pharmacological properties and the experimental methodologies used for their characterization.

Overview of Compared Small Molecule LH Receptor Inhibitors

This comparison focuses on LUF5771 and two tetrahydro-1,6-naphthyridine-based antagonists, BAY-298 and BAY-899. These compounds represent distinct chemical scaffolds and have been characterized as potent and selective inhibitors of the human LH receptor (hLHR).

  • LUF5771: A substituted terphenyl compound identified as the first class of low molecular weight allosteric inhibitors of the LH receptor. It acts as a negative allosteric modulator, inhibiting the receptor's activation by both the natural ligand (LH) and small molecule agonists.[1]

  • BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine derivatives that act as potent and selective antagonists of the LH receptor. These compounds have been shown to effectively reduce sex hormone levels in vivo.[2]

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key pharmacological parameters for LUF5771, BAY-298, and BAY-899, providing a direct comparison of their binding affinity and functional inhibitory activity at the human LH receptor.

Table 1: Binding Affinity of Small Molecule LH Receptor Inhibitors

CompoundAssay TypeRadioligandCell LineKi (nM)IC50 (nM)Reference
LUF5771 Radioligand Displacement[3H]Org 43553CHO-K1 cells expressing hLHR180 ± 50-[1]
BAY-298 Radioligand Displacement[3H]LHR AntagonistHEK293 cells expressing hLHR0.932.1[2]
BAY-899 Radioligand Displacement[3H]LHR AntagonistHEK293 cells expressing hLHR0.421.0[2]

Table 2: Functional Inhibitory Activity of Small Molecule LH Receptor Inhibitors

CompoundAssay TypeStimulantCell LineIC50 (nM)Reference
LUF5771 cAMP-mediated luciferase activityOrg 43553 (10 nM)CHO-K1 cells expressing hLHR230 ± 20
LUF5771 cAMP-mediated luciferase activityrecLH (70 nM)CHO-K1 cells expressing hLHR2- to 3-fold potency shift
BAY-298 LH-induced cAMP accumulationHuman LHHEK293 cells expressing hLHR2.8
BAY-899 LH-induced cAMP accumulationHuman LHHEK293 cells expressing hLHR1.1

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the key experimental protocols used to characterize LUF5771, BAY-298, and BAY-899.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of the compounds for the human LH receptor.

Protocol for LUF5771 (Displacement of [3H]Org 43553):

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes (10 µg of protein) were incubated in a total volume of 100 µL of binding buffer (50 mM Tris-HCl, pH 7.4) containing 0.5 nM [3H]Org 43553 and varying concentrations of LUF5771.

  • Incubation: The reaction mixture was incubated for 2 hours at room temperature.

  • Termination and Filtration: The incubation was terminated by rapid filtration over a GF/C filter plate, followed by washing with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. IC50 values were calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

Protocol for BAY-298 and BAY-899 (Displacement of a [3H]LHR Antagonist):

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human LH receptor were used to prepare membranes.

  • Binding Reaction: Membranes were incubated with a fixed concentration of a proprietary [3H]-labeled LH receptor antagonist and a range of concentrations of the test compounds (BAY-298 or BAY-899).

  • Incubation, Filtration, and Quantification: Similar procedures to the LUF5771 protocol were followed.

  • Data Analysis: IC50 values were determined by nonlinear regression analysis of the displacement curves. Ki values were calculated from the IC50 values.

Functional Assays (cAMP Accumulation)

Objective: To assess the functional inhibitory activity of the compounds by measuring their ability to block agonist-induced cyclic adenosine monophosphate (cAMP) production.

Protocol for LUF5771 (cAMP-mediated luciferase activity):

  • Cell Culture: CHO-K1 cells co-expressing the human LH receptor and a cAMP response element (CRE)-luciferase reporter gene were used.

  • Assay Procedure: Cells were incubated with a fixed concentration of an agonist (either the small molecule agonist Org 43553 or recombinant human LH) in the presence of varying concentrations of LUF5771.

  • Incubation: The incubation was carried out for a specified period to allow for cAMP production and subsequent luciferase expression.

  • Luminescence Measurement: Luciferase activity was measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: IC50 values were determined from the concentration-inhibition curves. For inhibition of recLH, the effect was quantified as a fold-shift in the agonist's potency.

Protocol for BAY-298 and BAY-899 (LH-induced cAMP accumulation):

  • Cell Culture: HEK293 cells expressing the human LH receptor were plated in 96-well plates.

  • Assay Procedure: Cells were pre-incubated with various concentrations of the antagonist (BAY-298 or BAY-899) for 15 minutes. Subsequently, a fixed concentration of human LH (hLH) was added.

  • Incubation: The cells were incubated for 30 minutes at 37°C.

  • cAMP Quantification: The intracellular cAMP concentration was determined using a commercially available cAMP assay kit (e.g., HTRF-based).

  • Data Analysis: IC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.

LH_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH LH (Ligand) LHR LH Receptor LH->LHR Binds G_protein Gαs LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis) CREB->Gene_Expression Regulates LUF5771 LUF5771 / BAY-298 / BAY-899 (Allosteric Inhibitors) LUF5771->LHR Inhibits

Caption: LH Receptor Signaling Pathway and Point of Inhibition.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., CHO-hLHR) Membrane_Prep 2. Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate Membranes with Radioligand and Inhibitor Membrane_Prep->Incubation Filtration 4. Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting 5. Quantify Radioactivity Filtration->Counting Curve_Fitting 6. Generate Displacement Curve Counting->Curve_Fitting IC50_Ki 7. Calculate IC50 and Ki Curve_Fitting->IC50_Ki

Caption: Workflow for Radioligand Displacement Binding Assay.

Conclusion

This comparative guide highlights the pharmacological profiles of LUF5771 and the newer tetrahydro-1,6-naphthyridine-based LH receptor antagonists, BAY-298 and BAY-899. The quantitative data presented in the tables clearly indicate that BAY-298 and BAY-899 exhibit significantly higher binding affinity and functional inhibitory potency compared to LUF5771. The detailed experimental protocols provide a framework for researchers to design and execute comparable studies for novel LH receptor inhibitors. The provided diagrams offer a visual summary of the underlying biological pathway and experimental procedures, facilitating a deeper understanding of the drug discovery process for this important therapeutic target. This information is intended to aid researchers in the selection of appropriate tool compounds for their studies and to guide the development of next-generation small molecule LH receptor inhibitors.

References

Comparative

Validating the Inhibitory Effect of LUF5771 on the Luteinizing Hormone Receptor in Different Cell Lines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the inhibitory effects of LUF5771, a small molecule modulator of the Luteinizing Hormone/Choriogonadotropin R...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of LUF5771, a small molecule modulator of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), with another allosteric modulator, Org 43553. The information presented is based on available experimental data to assist researchers in evaluating LUF5771 for their studies.

Introduction to LUF5771 and the Luteinizing Hormone Receptor

LUF5771 is a potent, allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1][2] It is a small molecule that binds to a site on the receptor distinct from the binding site of the endogenous ligand, luteinizing hormone (LH). The Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) is a G protein-coupled receptor (GPCR) predominantly expressed in the gonads and is crucial for reproductive function. Upon activation by LH, the receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is fundamental in processes such as steroidogenesis and ovulation. Allosteric modulators like LUF5771 offer the potential for more nuanced control of receptor activity compared to traditional orthosteric ligands. Interestingly, LUF5771 not only acts as an inhibitor but has also been shown to partially activate the LH receptor at higher concentrations.[1][2]

Comparative Performance of LUF5771 and Org 43553

While direct, head-to-head comparative studies of the inhibitory effects of LUF5771 and other specific inhibitors in the same cell line are limited in the public domain, we can compare the available data for LUF5771 with that of Org 43553, another well-characterized allosteric modulator of the LHCGR. It is important to note that Org 43553 is primarily characterized as an agonist, but its allosteric nature and interaction with the same receptor make it a relevant compound for contextual comparison.

Table 1: Quantitative Data on LUF5771 and Org 43553 Activity on the Human LH Receptor

CompoundCell LineAssay TypeParameterValueReference
LUF5771 CHO-K1 (expressing hLHCGR)Radioligand Displacement ([³H]Org 43553)IC50 2.3 µM [1]
LUF5771 CHO-K1 (expressing hLHCGR)cAMP-mediated Luciferase Production (Agonist activity)EC50 1.6 µM
Org 43553 CHO-K1 (expressing hLHCGR)Radioligand Binding ([³H]Org 43553)K_D 2.4 ± 0.4 nM
Org 43553 CHO-K1 (expressing hLHCGR)cAMP-induced Luciferase Assay (Agonist activity)EC50 3.7 nM
Org 43553 HEK293 (expressing hLHCGR)Inhibition of LH-induced PLC activationIC50 ~10 nM

Note: The data for LUF5771 and Org 43553 are from different sources and are not from a direct comparative study. The IC50 for LUF5771 reflects its ability to displace another allosteric modulator, while its EC50 indicates its partial agonist activity. Org 43553 is a potent agonist of the cAMP pathway, but can act as an inhibitor of the phospholipase C (PLC) pathway.

Signaling Pathway and Experimental Workflow

To validate the inhibitory effect of LUF5771, it is crucial to understand the signaling pathway of the LH receptor and the experimental workflow for its assessment.

LH_Receptor_Signaling Luteinizing Hormone Receptor Signaling Pathway LH Luteinizing Hormone (LH) LHCGR LH Receptor (LHCGR) (GPCR) LH->LHCGR Binds to orthosteric site G_protein G Protein (Gs) LHCGR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates targets leading to LUF5771 LUF5771 (Allosteric Inhibitor) LUF5771->LHCGR Binds to allosteric site

Caption: Luteinizing Hormone Receptor Signaling Pathway.

The diagram above illustrates the canonical signaling pathway of the Luteinizing Hormone Receptor (LHCGR). Luteinizing Hormone (LH) binds to the extracellular domain of the receptor, leading to the activation of the Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. LUF5771, as an allosteric inhibitor, binds to a different site on the receptor, modulating its conformation and thereby inhibiting this signaling cascade.

Experimental_Workflow Experimental Workflow for Validating LUF5771 Inhibition cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay cAMP Assay cluster_analysis Data Analysis Cell_Culture Culture LHCGR-expressing cells (e.g., CHO-K1, HEK293) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Add_LUF5771 Add varying concentrations of LUF5771 Cell_Seeding->Add_LUF5771 Add_LH Add a fixed concentration of LH (agonist) Add_LUF5771->Add_LH Incubation Incubate for a defined period Add_LH->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis cAMP_Detection Measure intracellular cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Dose_Response Generate dose-response curve cAMP_Detection->Dose_Response IC50_Calculation Calculate IC50 value Dose_Response->IC50_Calculation

Caption: Workflow for assessing LUF5771's inhibitory effect.

Experimental Protocols

A crucial step in validating the inhibitory effect of LUF5771 is a robust experimental protocol. A cell-based cAMP assay is the most direct method to quantify the inhibition of LH receptor signaling.

Protocol: Cell-Based cAMP Assay for LUF5771 Inhibition

1. Cell Culture and Seeding:

  • Culture a cell line stably or transiently expressing the human Luteinizing Hormone/Choriogonadotropin Receptor (hLHCGR), such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells, in appropriate growth medium.
  • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow overnight.

2. Compound Treatment:

  • Prepare serial dilutions of LUF5771 in a suitable assay buffer.
  • Prepare a solution of recombinant human Luteinizing Hormone (rhLH) at a concentration that elicits a submaximal response (e.g., EC80) in the absence of an inhibitor.
  • Aspirate the growth medium from the cells and wash with assay buffer.
  • Add the diluted LUF5771 solutions to the respective wells.
  • Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
  • Add the rhLH solution to all wells except for the negative control.
  • Incubate for another pre-determined time (e.g., 30-60 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells according to the instructions of the chosen cAMP assay kit.
  • Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or other commercially available kits.

4. Data Analysis:

  • Generate a dose-response curve by plotting the percentage of inhibition of the LH-induced cAMP response against the logarithm of the LUF5771 concentration.
  • Calculate the IC50 value, which is the concentration of LUF5771 that inhibits 50% of the maximal LH-induced response, using a non-linear regression analysis.

Conclusion

References

Validation

Structural Showdown: How LUF5771's Binding to the Luteinizing Hormone Receptor Stacks Up Against Other Allosteric Modulators

For Immediate Release A comprehensive analysis of the binding characteristics of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, reveals key structural insights when compared to other all...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the binding characteristics of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, reveals key structural insights when compared to other allosteric modulators. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals, highlighting the nuances of its interaction within the seven-transmembrane domain of this critical G protein-coupled receptor (GPCR).

The LH receptor, a key player in reproductive physiology, is a well-established target for therapeutic intervention. Allosteric modulators, which bind to a site distinct from the endogenous hormone-binding pocket, offer a promising avenue for fine-tuning receptor activity with potentially greater specificity and reduced side effects compared to traditional orthosteric ligands. LUF5771 has emerged as a significant tool in studying the allosteric regulation of the LH receptor.

Comparative Analysis of Allosteric Modulator Binding

LUF5771 is characterized as a potent allosteric inhibitor of recombinant LH (recLH) and the synthetic agonist Org 43553.[1] Interestingly, at higher concentrations, LUF5771 can also act as a partial agonist, inducing a submaximal receptor response.[1] This dual activity underscores the complex nature of its interaction with the LH receptor.

The binding site of LUF5771 is presumed to be within the seven-transmembrane (7TM) domain of the LH receptor, a region commonly targeted by small molecule allosteric modulators of GPCRs.[1] This is in contrast to the large extracellular domain where the endogenous luteinizing hormone binds. While a definitive co-crystal structure of LUF5771 bound to the LH receptor is not yet publicly available, homology models and site-directed mutagenesis studies of the LH receptor and other class A GPCRs provide a framework for understanding its binding mode.

The following table summarizes the available quantitative data for LUF5771 in comparison to other notable allosteric modulators of the LH receptor, particularly Org 43553, a well-characterized low molecular weight agonist.

Compound Chemical Class Reported Activity Binding Site (Putative) Quantitative Data
LUF5771 Terphenyl derivativeAllosteric inhibitor of recLH and Org 43553; Partial agonist at high concentrations[1]Seven-transmembrane (7TM) domain[1]Partially activates the LH receptor by 31±4% at 10 μM
Org 43553 Thienopyrimidine derivativeLow molecular weight agonistSeven-transmembrane (7TM) domainEC50 = 3.7 nM (in vitro stimulation of human LH-R)
TP4/2 Thieno[2,3-d]-pyrimidine derivativeAllosteric agonistTransmembrane domainInduces ovulation in vivo

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of LUF5771 and its interaction with the LH receptor signaling pathway, the following diagrams have been generated.

LH_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (Orthosteric Agonist) LHR LH Receptor (7TM) LH->LHR Binds to Extracellular Domain G_Protein G Protein (Gs) LHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Steroidogenesis) PKA->Cellular_Response Leads to LUF5771 LUF5771 (Allosteric Modulator) LUF5771->LHR Binds to Transmembrane Domain Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with LH Receptors Start->Prepare_Membranes Setup_Assay Set up Assay Plate: - Buffer - Radioligand - Competitor (LUF5771) - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Data Analysis: - Calculate IC50 - Calculate Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End cAMP_Assay_Workflow Start Start Seed_Cells Seed LH Receptor-Expressing Cells in 96-well Plate Start->Seed_Cells Prepare_Cells Wash and Add Stimulation Buffer Seed_Cells->Prepare_Cells Add_Compounds Add Allosteric Modulator (with or without Agonist) Prepare_Cells->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Lyse_Cells Stop Reaction and Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure Intracellular cAMP (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze_Data Data Analysis: - Generate Dose-Response Curve - Determine EC50/IC50 Measure_cAMP->Analyze_Data End End Analyze_Data->End

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Protocols for LUF5771

This document provides crucial safety and logistical guidance for the handling and disposal of the novel compound LUF5771. The following procedures are designed to ensure the safety of all laboratory personnel and to mai...

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for the handling and disposal of the novel compound LUF5771. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment. Adherence to these protocols is mandatory for all individuals involved in the research and development of this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to LUF5771 is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Engineering controls, such as fume hoods, should always be the first line of defense, with PPE serving as a critical secondary barrier.[1] All personnel must be trained in the proper use and limitations of their PPE.[2]

Table 1: Required PPE for Handling LUF5771

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or particle generation.[1][3]To protect against eye and face hazards from flying particles, molten metal, liquid chemicals, acids or caustic liquids, chemical gases or vapors.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or as determined by chemical compatibility testing). Double gloving is recommended.To prevent skin contact with the chemical. The specific glove material should be selected based on its resistance to LUF5771.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities of LUF5771.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases may be required, based on a risk assessment of the specific procedure and the compound's volatility.To prevent inhalation of hazardous vapors or aerosols. The need for respiratory protection should be determined by a qualified safety professional.
Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of LUF5771.

  • Handling: All work with LUF5771 must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store LUF5771 in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container must be clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Hygiene: Never eat, drink, or apply cosmetics in areas where LUF5771 is handled. Always wash hands thoroughly with soap and water after handling the compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material to contain and clean up the spill.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow the institution's established emergency response procedures.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Seek immediate medical attention for any exposure.

Disposal Plan

All waste materials contaminated with LUF5771, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of LUF5771 down the drain or in the regular trash.

Experimental Workflow for Handling LUF5771

The following diagram outlines the standard operational workflow for safely handling LUF5771 in a laboratory setting.

LUF5771_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Conduct Pre-Task Hazard Assessment A->B C Don Appropriate PPE B->C D Work in Certified Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Dispose of Waste per Protocol G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

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